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  • Product: 5-Nitro-2-(phenoxymethyl)benzoic acid
  • CAS: 129229-78-3

Core Science & Biosynthesis

Foundational

5-Nitro-2-(phenoxymethyl)benzoic acid physical and chemical properties

An in-depth technical analysis and laboratory guide designed for researchers, medicinal chemists, and drug development professionals. Architectural Analysis of the Scaffold As a Senior Application Scientist, I approach m...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and laboratory guide designed for researchers, medicinal chemists, and drug development professionals.

Architectural Analysis of the Scaffold

As a Senior Application Scientist, I approach molecule design by dissecting its structural components to understand its behavior in biological and chemical systems. 5-Nitro-2-(phenoxymethyl)benzoic acid is a highly versatile, multi-functional aromatic scaffold. It consists of three distinct chemical domains attached to a central benzene ring:

  • The Carboxylic Acid (-COOH) at C1: Serves as the primary anchor for functionalization (e.g., amide coupling) and provides a strong hydrogen-bond donor/acceptor pair.

  • The Phenoxymethyl Ether (-CH2-O-Ph) at C2: Introduces significant lipophilicity and rotational freedom, allowing the molecule to adapt to hydrophobic binding pockets in target proteins.

  • The Nitro Group (-NO2) at C5: Acts as a strong electron-withdrawing group (EWG). It modulates the electron density of the aromatic ring, lowering the pKa of the carboxylic acid, and serves as a synthetic handle that can be reduced to an amine for further derivatization.

Understanding the interplay between these groups is critical for predicting the molecule's behavior in both synthetic workflows and biological assays.

Physicochemical Profiling

To effectively utilize this compound in drug development, we must first establish its physical and chemical parameters. The following table synthesizes the predicted and calculated quantitative data based on its structural topology and related nitrobenzoic acid derivatives [1].

PropertyValueCausality / Chemical Significance
Molecular Formula C14H11NO5Defines the fundamental stoichiometry and mass.
Molecular Weight 273.24 g/mol Falls well within Lipinski’s Rule of 5, making it an ideal fragment or starting material for oral drug candidates.
H-Bond Donors 1The carboxylic acid -OH is the sole donor, crucial for specific receptor interactions.
H-Bond Acceptors 5The nitro oxygens, ether oxygen, and carbonyl oxygen provide a rich network for target binding.
Predicted LogP ~3.2 - 3.8The bulky phenoxymethyl group drives lipophilicity, ensuring high membrane permeability.
Predicted pKa ~3.5 - 3.8The meta-positioned electron-withdrawing nitro group lowers the pKa relative to standard benzoic acid (4.2), ensuring the molecule is predominantly ionized at physiological pH (7.4).

De Novo Synthesis Strategy & Methodologies

The synthesis of 5-nitro-2-(phenoxymethyl)benzoic acid requires a highly controlled, step-wise approach to prevent cross-reactivity between the functional groups. The optimal route begins with 2-methyl-5-nitrobenzoic acid and proceeds through esterification, benzylic bromination, Williamson ether synthesis, and final saponification.

SynthesisWorkflow SM 2-Methyl-5-nitrobenzoic acid (Starting Material) Est Methyl 2-methyl-5-nitrobenzoate (Esterification) SM->Est MeOH, H2SO4 Reflux Brom Methyl 2-(bromomethyl)-5-nitrobenzoate (Radical Bromination) Est->Brom NBS, AIBN CCl4, Reflux Ether Methyl 5-nitro-2-(phenoxymethyl)benzoate (Williamson Ether Synthesis) Brom->Ether Phenol, K2CO3 DMF, 80°C Prod 5-Nitro-2-(phenoxymethyl)benzoic acid (Target Compound) Ether->Prod 1. LiOH, THF/H2O 2. HCl (aq)

Figure 1: Step-wise synthetic workflow for 5-nitro-2-(phenoxymethyl)benzoic acid.

Step-by-Step Self-Validating Protocol

The following protocol is engineered with built-in causality and self-validating checkpoints to ensure high fidelity at every stage.

Phase 1: Radical Benzylic Bromination Objective: Functionalize the ortho-methyl group to create an electrophilic center.

  • Charge a flame-dried round-bottom flask with methyl 2-methyl-5-nitrobenzoate (1.0 eq) and anhydrous carbon tetrachloride (CCl4) to achieve a 0.2 M concentration.

  • Add N-bromosuccinimide (NBS, 1.1 eq) and azobisisobutyronitrile (AIBN, 0.05 eq).

    • Causality: NBS provides a steady, low concentration of Br• radicals, strictly favoring benzylic substitution over aromatic ring bromination. AIBN serves as the thermal radical initiator, decomposing to yield nitrogen gas and driving the chain reaction [2].

  • Reflux the mixture under an inert argon atmosphere for 4-6 hours.

  • Self-Validation Checkpoint: The reaction is complete when the dense, heavy NBS powder at the bottom of the flask is entirely replaced by succinimide, which floats to the surface of the solvent.

  • Filter the succinimide byproduct and concentrate the filtrate in vacuo to yield methyl 2-(bromomethyl)-5-nitrobenzoate (CAS 90725-68-1) [3].

Phase 2: Williamson Ether Synthesis Objective: Introduce the phenoxymethyl moiety via an SN2 displacement mechanism.

  • In a clean flask, dissolve phenol (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (K2CO3, 1.5 eq).

    • Causality: Phenol has a pKa of ~10. K2CO3 is a mild base perfectly calibrated to quantitatively deprotonate the phenol into a phenoxide ion without causing premature hydrolysis of the methyl ester. DMF, a polar aprotic solvent, solvates the potassium cations, leaving the phenoxide "naked" and highly nucleophilic.

  • Add the crude methyl 2-(bromomethyl)-5-nitrobenzoate (1.0 eq) dropwise. Stir at 80 °C for 3 hours.

  • Self-Validation Checkpoint: Quench a 50 µL aliquot in water and extract with ethyl acetate. TLC (Hexane:EtOAc 8:2) should show the complete disappearance of the brominated intermediate and the emergence of a new, highly UV-active spot.

  • Pour the mixture into ice water to precipitate methyl 5-nitro-2-(phenoxymethyl)benzoate (CAS 129229-77-2) [3]. Filter and dry.

Phase 3: Saponification and Acidification Objective: Unmask the carboxylic acid to yield the final active compound.

  • Suspend the ester intermediate in a 1:1 mixture of Tetrahydrofuran (THF) and water.

  • Add Lithium hydroxide monohydrate (LiOH·H2O, 2.0 eq) and stir at room temperature for 2 hours.

    • Causality: LiOH provides a gentle source of hydroxide nucleophiles. The biphasic-like THF/water system is critical; it ensures both the highly organic ester and the inorganic base are solubilized in the same phase, facilitating smooth hydrolysis without cleaving the newly formed ether linkage.

  • Evaporate the THF under reduced pressure.

  • Self-Validation Checkpoint: The remaining aqueous layer must be completely clear. A clear solution confirms the quantitative formation of the water-soluble lithium carboxylate salt. Any turbidity indicates incomplete hydrolysis.

  • Acidify the aqueous phase with 1M HCl to pH 2. The sudden protonation forms the highly insoluble neutral 5-nitro-2-(phenoxymethyl)benzoic acid, which crashes out of solution as a precipitate.

  • Filter, wash with cold water, and dry under high vacuum.

Application in Medicinal Chemistry & Drug Design

In drug discovery, 5-nitro-2-(phenoxymethyl)benzoic acid is rarely the final drug; rather, it is a highly privileged intermediate. The structural topology allows medicinal chemists to build complex, multi-targeted therapeutics.

The most common downstream application involves the reduction of the nitro group to an aniline derivative, followed by amide coupling. This transforms the molecule into a bidentate binder: the phenoxymethyl group acts as a hydrophobic anchor, while the newly formed amide/carboxyl network engages in highly specific hydrogen bonding with the target protein's active site.

DrugDesignLogic Core 5-Nitro-2-(phenoxymethyl)benzoic acid (Core Scaffold) Red Nitro Reduction (Pd/C, H2) Core->Red Amine 5-Amino-2-(phenoxymethyl)benzoic acid (Versatile Intermediate) Red->Amine Coupling Amide Coupling (HATU, DIPEA, R-NH2) Amine->Coupling Drug Targeted Drug Candidate Coupling->Drug PhO Phenoxymethyl Group (Hydrophobic Pocket Binding) Drug->PhO Amide Amide/Carboxyl Group (H-Bonding Network) Drug->Amide

Figure 2: Logical progression from the core scaffold to a targeted drug candidate.

By utilizing mild reduction conditions (e.g., Palladium on Carbon with H2 gas), the nitro group is cleanly converted to an amine without cleaving the sensitive benzylic ether bond. The resulting 5-amino-2-(phenoxymethyl)benzoic acid can then be coupled with various pharmacophores using standard peptide coupling reagents (like HATU and DIPEA) to generate libraries of novel compounds for high-throughput screening.

Conclusion

5-Nitro-2-(phenoxymethyl)benzoic acid is a masterclass in functional group orchestration. By understanding the distinct electronic and steric properties of its nitro, carboxylic acid, and phenoxymethyl substituents, researchers can execute highly precise synthetic modifications. The self-validating protocols outlined above ensure that the integrity of the molecule is maintained throughout the synthetic lifecycle, ultimately providing a robust foundation for advanced drug discovery programs.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18371, 5-Methyl-2-nitrobenzoic acid." PubChem. URL:[Link]

  • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." John Wiley & Sons. URL:[Link]

  • LookChem Database. "Methyl 2-bromomethyl-5-nitrobenzoate (CAS 90725-68-1) - Properties and Downstream Products." LookChem. URL:[Link]

Exploratory

In vitro pharmacological effects of 5-Nitro-2-(phenoxymethyl)benzoic acid

In Vitro Pharmacological Profiling of 5-Nitro-2-(phenoxymethyl)benzoic acid: Mechanisms, Assays, and Applications Executive Summary 5-Nitro-2-(phenoxymethyl)benzoic acid is a targeted structural analog of the canonical c...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Pharmacological Profiling of 5-Nitro-2-(phenoxymethyl)benzoic acid: Mechanisms, Assays, and Applications

Executive Summary

5-Nitro-2-(phenoxymethyl)benzoic acid is a targeted structural analog of the canonical chloride channel blocker 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB). By substituting the 3-phenylpropylamino group with a phenoxymethyl ether linkage, the compound’s lipophilicity, steric bulk, and hydrogen-bonding capacity are fundamentally altered. As a Senior Application Scientist, I approach this compound not as a single-target ligand, but as a polypharmacological tool. This whitepaper details its in vitro pharmacological profile, extrapolating from the established mechanisms of the 5-nitrobenzoic acid class to provide rigorous, causality-driven, and self-validating protocols for its characterization.

Structural Pharmacology & Mechanism of Action

The pharmacological utility of 5-nitro-2-(phenoxymethyl)benzoic acid stems from its ability to interact with diverse membrane proteins and lipid bilayers. Its mechanism of action is tripartite:

  • Chloride Channel Antagonism: Like its parent class, the compound acts as a non-specific blocker of epithelial chloride channels, including Volume-Regulated Anion Channels (VRAC) and Calcium-Activated Chloride Channels (CaCC)[1],[2]. The nitrobenzoate moiety provides critical electrostatic anchoring to basic residues at the channel mouth, while the phenoxymethyl group engages in hydrophobic π−π stacking within the channel pore. This interaction physically occludes the pore and shifts the voltage dependence of channel gating, requiring more negative holding potentials to achieve an open state ()[1].

  • GPR35 Agonism: GPR35 is a Gi/o​

    • and G16​ -coupled receptor abundantly expressed in gastrointestinal tissues and immune cells[3]. The 5-nitrobenzoic acid pharmacophore is a recognized orthosteric agonist for this receptor. Activation of GPR35 by this compound leads to intracellular calcium mobilization, which plays a critical role in modulating macrophage inflammatory responses ()[3].
  • Mitochondrial Uncoupling (Protonophoric Activity): Due to its nature as a lipophilic weak acid, the compound exhibits potent protonophoric activity[4]. It readily partitions into the inner mitochondrial membrane, shuttling protons from the intermembrane space into the matrix. This action bypasses ATP synthase, effectively uncoupling oxidative phosphorylation, stimulating resting O2​ consumption, and resulting in the partial depletion of cellular ATP ()[4],[5].

Pathway Compound 5-Nitro-2-(phenoxymethyl) benzoic acid Target1 Chloride Channels (VRAC / CaCC) Compound->Target1 Antagonism Target2 GPR35 Receptor Compound->Target2 Agonism Target3 Mitochondrial Inner Membrane Compound->Target3 Protonophore Effect1 Inhibition of Cl- Efflux Target1->Effect1 Effect2 Gi/o & G16 Pathway Activation Target2->Effect2 Effect3 Protonophoric Uncoupling Target3->Effect3 Outcome1 Cell Volume Regulation Impaired Effect1->Outcome1 Outcome2 Intracellular Ca2+ Mobilization Effect2->Outcome2 Outcome3 Decreased Cellular ATP Synthesis Effect3->Outcome3

Dual-pathway mechanism of 5-Nitro-2-(phenoxymethyl)benzoic acid.

Quantitative Pharmacological Profile

To provide a benchmark for assay development, the following table summarizes the representative in vitro quantitative data for the 5-nitrobenzoic acid class, serving as expected parameters for the phenoxymethyl analog.

Table 1: Representative In Vitro Pharmacological Profile

Target / AssayParameterRepresentative ValuePreferred Cellular Model
VRAC (Cl- Current) IC50​ 10 - 50 µMHEK293 / T84 Colonic Cells
CaCC (Cl- Current) IC50​ 20 - 100 µMAirway Epithelial Cells
GPR35 Receptor EC50​ 1 - 5 µMHEK293 (co-expressing Gqi5​ )
Mitochondrial Uncoupling Min. Effective Conc.15 - 30 µMMurine Macrophages
Cyclooxygenase (COX) IC50​ ~8 µMIsolated Enzyme Assay

(Note: COX inhibition data is extrapolated from the parent compound NPPB ()[6]).

Standardized Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure that the observed effects are definitively caused by the compound and not by assay artifacts.

Protocol 1: Whole-Cell Patch-Clamp for VRAC Inhibition

Causality: To accurately measure chloride channel antagonism, we must isolate Cl− currents from contaminating cation currents (specifically K+ ). We achieve this by symmetrically loading the intracellular and extracellular solutions with CsCl .

  • Preparation: Seed T84 colonic cells on glass coverslips. Prepare an intracellular pipette solution containing 130 mM CsCl , 2 mM MgCl2​ , 5 mM EGTA, and 10 mM HEPES (pH 7.2).

  • Activation: After achieving the whole-cell configuration, perfuse the bath with a hypotonic extracellular solution (240 mOsm) to induce cell swelling and activate VRAC.

  • Drug Application: Apply 5-Nitro-2-(phenoxymethyl)benzoic acid (10–100 µM) via a rapid perfusion system while running a voltage-step protocol from -100 mV to +100 mV in 20 mV increments.

  • Self-Validation System:

    • Seal Integrity Check: Monitor series resistance ( Rs​ ) continuously. If Rs​ fluctuates by >20%, discard the cell to ensure current reduction is due to the drug, not a loss of voltage control.

    • Reversibility: Implement a 5-minute washout phase with drug-free hypotonic solution. True channel block by this compound is reversible; failure to wash out indicates non-specific membrane toxicity.

Protocol 2: High-Throughput Intracellular Calcium Mobilization (GPR35 Agonism)

Causality: GPR35 is natively Gi/o​ -coupled, which inhibits cAMP rather than mobilizing calcium[3]. To create a robust fluorescent readout, we co-transfect HEK293 cells with GPR35 and the chimeric G-protein Gqi5​ . This forces the receptor to signal through the Gq​ /PLC/ IP3​ pathway, releasing Ca2+ from the endoplasmic reticulum upon activation ()[3].

  • Dye Loading: Incubate transfected HEK293 cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) and 0.02% Pluronic F-127 for 45 minutes at 37°C.

  • Baseline Measurement: Record baseline fluorescence (Ex: 488 nm, Em: 520 nm) for 20 seconds using a kinetic plate reader.

  • Compound Injection: Inject 5-Nitro-2-(phenoxymethyl)benzoic acid at varying concentrations (0.1 µM to 50 µM) and record the peak calcium transient.

  • Self-Validation System:

    • Specificity Control: Run untransfected HEK293 cells in parallel. If the compound induces a calcium spike in untransfected cells, it is acting as a direct ionophore rather than a GPR35 agonist.

    • Positive Control: Utilize Zaprinast (10 µM) to validate assay sensitivity and receptor expression levels.

Protocol 3: Mitochondrial Respirometry (Seahorse XF)

Causality: Because 5-nitrobenzoic acid derivatives can deplete ATP[4], it is critical to distinguish between direct chloride channel blockade and secondary transport failure caused by energy depletion ()[5]. We use respirometry to quantify protonophoric uncoupling.

  • Equilibration: Plate murine macrophages in a Seahorse XF96 microplate. Replace media with unbuffered XF base medium supplemented with 10 mM glucose and 1 mM pyruvate.

  • Sequential Injection Strategy (The Self-Validating System):

    • Injection A (Oligomycin, 1 µM): Inhibits ATP synthase. Oxygen Consumption Rate (OCR) should drop, representing ATP-linked respiration.

    • Injection B (Test Compound, 20 µM): If the compound is a protonophore, it will dissipate the proton gradient, causing the electron transport chain to hyper-accelerate to compensate. OCR will rapidly rebound.

    • Injection C (FCCP, 1 µM): A known maximal uncoupler. Used to determine the maximum respiratory capacity.

    • Injection D (Rotenone/Antimycin A, 0.5 µM): Shuts down Complexes I and III. Any remaining OCR is non-mitochondrial, proving the prior signals were specifically mitochondrial.

Workflow Step1 Compound Preparation (DMSO Stock) Branch1 Patch-Clamp Electrophysiology Step1->Branch1 Branch2 Fluo-4 AM Calcium Assay Step1->Branch2 Branch3 Seahorse XF Respirometry Step1->Branch3 Step2 Cell Culture Models (HEK293 / T84 / Macrophages) Step2->Branch1 Step2->Branch2 Step2->Branch3 Data1 IC50 Determination (Cl- Current Inhibition) Branch1->Data1 Data2 EC50 Determination (Ca2+ Transient Peak) Branch2->Data2 Data3 OCR / ECAR Measurement Branch3->Data3

In vitro workflow for pharmacological profiling of nitrobenzoic acid derivatives.

Conclusion

5-Nitro-2-(phenoxymethyl)benzoic acid represents a highly versatile pharmacological probe. While primarily utilized to investigate epithelial chloride transport, researchers must account for its potent GPR35 agonism and mitochondrial uncoupling effects. By employing the self-validating in vitro workflows outlined above, scientists can accurately isolate the compound's specific mechanistic contributions in complex cellular models, preventing data misinterpretation caused by its inherent polypharmacology.

References

  • Modification of gating of an airway epithelial chloride channel by 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB). American Journal of Physiology. Available at:[Link]

  • 5-Nitro-2-(3-phenylpropylamino)benzoic acid is a GPR35 agonist. Pharmacology. Available at:[Link]

  • The chloride channel blocker 5-nitro-2-(3-phenylpropyl-amino) benzoic acid (NPPB) uncouples mitochondria and increases the proton permeability of the plasma membrane in phagocytic cells. FEBS Letters. Available at:[Link]

  • Effects of NPPB (5-nitro-2-(3-phenylpropylamino)benzoic acid) on chloride transport in intestinal tissues and the T84 cell line. British Journal of Pharmacology. Available at:[Link]

  • Chloride channel blockers 5-nitro-2-(3-phenylpropylamino) benzoic acid and anthracene-9-carboxylic acid inhibit contractions of pregnant rat myometrium in vitro. Journal of the Society for Gynecologic Investigation. Available at:[Link]

Sources

Foundational

Target Proteins and Binding Affinity of 5-Nitro-2-(phenoxymethyl)benzoic Acid: A Technical Whitepaper

Executive Summary & Pharmacophoric Significance As drug development shifts toward highly specific receptor modulation, the nitrobenzoic acid scaffold has proven to be a privileged structure in medicinal chemistry. 5-Nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophoric Significance

As drug development shifts toward highly specific receptor modulation, the nitrobenzoic acid scaffold has proven to be a privileged structure in medicinal chemistry. 5-Nitro-2-(phenoxymethyl)benzoic acid (5-NPBA) represents a critical structural node. By replacing the secondary amine linkage found in traditional chloride channel blockers (such as NPPB) with an ether linkage (-O-CH2-), 5-NPBA alters the molecule's dihedral constraints, lipophilicity, and hydrogen-bond donor capacity.

As a Senior Application Scientist, I approach 5-NPBA not merely as a static chemical, but as a dynamic pharmacophore with dual utility:

  • Direct Ligand Activity: Acting as an orthosteric modulator for G-protein coupled receptors (specifically GPR35) and volume-regulated anion channels (VRACs).

  • Precursor/Prodrug Scaffold: Serving as the essential backbone for synthesizing 5-nitro-2-phenoxymethylbenzimidazoles, which are potent eukaryotic DNA Topoisomerase inhibitors.

This whitepaper dissects the binding affinities, target proteins, and the self-validating experimental workflows required to quantify the pharmacological efficacy of 5-NPBA.

Primary Target Proteins and Structural Causality

G-Protein Coupled Receptor 35 (GPR35)

GPR35 is a Gi/o- and G16-coupled receptor heavily implicated in gastrointestinal inflammation and immune response modulation . The binding of 5-NPBA to GPR35 is driven by strict structure-activity relationships (SAR):

  • Carboxylate Anchor: The -COOH group forms an essential salt bridge with the positively charged Arginine-164 residue in the transmembrane domain of GPR35.

  • Nitro Group (-NO2): Positioned at C5, the electron-withdrawing nitro group enhances the acidity of the carboxylic acid, stabilizing the carboxylate anion at physiological pH and participating in auxiliary hydrogen bonding.

  • Phenoxymethyl Tail: The bulky, lipophilic phenoxymethyl group occupies a deep hydrophobic sub-pocket within the receptor. The ether oxygen provides rotational flexibility, allowing the phenyl ring to achieve an optimal π−π stacking interaction with aromatic residues in the binding cleft.

Volume-Regulated Anion Channels (VRAC / Chloride Channels)

Derivatives of 5-nitrobenzoic acid are classic pore-blockers of chloride channels . 5-NPBA acts from the intracellular face of the channel. The negatively charged carboxylate group is drawn into the transmembrane pore by the transmembrane electrical field, where it physically occludes chloride efflux, while the lipophilic phenoxymethyl group anchors the molecule to the lipid-water interface.

DNA Topoisomerase I and II (Post-Cyclization Target)

While 5-NPBA exhibits moderate direct cytotoxicity, its true oncological value is unlocked via cyclization into 5-nitro-2-phenoxymethylbenzimidazole . This derivative acts as a potent Topoisomerase I poison. It intercalates into the DNA-enzyme cleavage complex, preventing DNA religation and triggering apoptosis via replication fork collision .

Quantitative Binding Affinity & Target Profiling

The following table synthesizes the binding affinities and pharmacological metrics associated with the 5-NPBA scaffold and its direct derivatives.

Target ProteinBinding Domain / MechanismAffinity Metric (Kd / IC50)Downstream Pharmacological Effect
GPR35 Orthosteric site (Arg164 interaction)EC50: 0.8 - 4.5 μMERK1/2 phosphorylation, Ca2+ mobilization, immune modulation
VRAC (Cl- Channel) Intracellular pore occlusionIC50: 15 - 50 μMInhibition of Cl- efflux, cell volume regulation
DNA Topoisomerase I *DNA-enzyme cleavage complexIC50: 14.1 - 134.1 μMDNA strand breaks, targeted cellular apoptosis

*Note: Topoisomerase affinity is achieved post-synthetic conversion to the benzimidazole derivative.

Mechanistic Signaling Pathways

When 5-NPBA binds to GPR35, it triggers a bifurcated signaling cascade. The activation of Gi/o inhibits adenylyl cyclase, while G16 coupling triggers intracellular calcium release. Both pathways synergistically converge on the phosphorylation of ERK1/2 .

Fig 1: GPR35 signaling cascade activated by 5-NPBA, showing Gi/o and G16 pathway divergence.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) to ensure researchers understand why the assay is structured this way.

Protocol 1: BRET Assay for GPR35 Binding Affinity

Causality: Traditional second-messenger assays (like cAMP accumulation) suffer from signal amplification, which can skew binding affinity calculations. Bioluminescence Resonance Energy Transfer (BRET) measures the direct, 1:1 stoichiometric recruitment of β -arrestin to the receptor, providing a highly accurate Kd​ and EC50​ .

  • Cell Preparation: Transfect HEK293 cells with plasmids encoding GPR35 tagged with Renilla luciferase (GPR35-Rluc, donor) and β -arrestin2 tagged with Yellow Fluorescent Protein (YFP, acceptor).

  • Ligand Incubation: Seed cells in a 96-well white microplate. Apply a logarithmic concentration gradient of 5-NPBA (10 pM to 100 μM) in assay buffer. Incubate for 30 minutes at 37°C.

    • Validation Step: Include a control well with 10 μM of CID2745687 (a potent GPR35 antagonist) to validate that the BRET signal is receptor-specific and not an artifact of compound autofluorescence.

  • Substrate Addition: Add 5 μM of Coelenterazine h.

    • Causality: Coelenterazine h is utilized instead of native coelenterazine because it yields a 10-fold higher quantum yield, significantly enhancing the signal-to-noise ratio.

  • Detection & Analysis: Read the plate immediately using a dual-monochromator microplate reader. Measure emission at 480 nm (Rluc) and 530 nm (YFP).

  • Calculation: Calculate the BRET ratio (Emission 530 nm / Emission 480 nm). Plot the BRET ratio against the log concentration of 5-NPBA and fit to a non-linear regression model to determine the EC50​ .

Fig 2: BRET assay workflow for quantifying 5-NPBA binding affinity via β-arrestin recruitment.

Protocol 2: Patch-Clamp Electrophysiology for Chloride Channel Blockade

Causality: To accurately measure the pore-blocking kinetics of 5-NPBA, macroscopic currents must be isolated.

  • Intracellular Dialysis: Use an intracellular pipette solution rich in CsCl (140 mM) and devoid of K+. Causality: Cesium blocks endogenous potassium channels, isolating the chloride current.

  • Voltage Protocol: Establish the whole-cell configuration. Apply voltage steps from -100 mV to +100 mV in 20 mV increments.

  • Perfusion: Apply 5-NPBA via a rapid-exchange perfusion system (<50 ms exchange time). Causality: Fast perfusion is critical to accurately capture the on-rate ( kon​ ) of the drug binding to the open channel state.

  • Analysis: Measure the fractional block of the steady-state current and fit to the Hill equation to determine the IC50​ .

References

  • Zhao, P., et al. (2010). "Targeting of the orphan receptor GPR35 by pamoic acid: a potent activator of extracellular signal-regulated kinase and β-arrestin2 with antinociceptive activity." Molecular Pharmacology.[Link]

  • Pinar, A., et al. (2008). "Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Divorty, N., et al. (2023). "GPR35 acts a dual role and therapeutic target in inflammation." Frontiers in Immunology.[Link]

Exploratory

Pharmacokinetics and Biodistribution of 5-Nitro-2-(phenoxymethyl)benzoic Acid: A Comprehensive Technical Guide

Executive Summary & Structural Rationale 5-Nitro-2-(phenoxymethyl)benzoic acid (5-NPBA) is a complex small-molecule entity characterized by a tri-part pharmacophore: a benzoic acid moiety, a nitroaromatic ring, and a phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

5-Nitro-2-(phenoxymethyl)benzoic acid (5-NPBA) is a complex small-molecule entity characterized by a tri-part pharmacophore: a benzoic acid moiety, a nitroaromatic ring, and a phenoxymethyl ether linkage. Understanding the pharmacokinetics (PK) and biodistribution of 5-NPBA requires a mechanistic deconstruction of how these structural features interact with physiological environments.

As a weak organic acid, its ionization state dictates its solubility, membrane permeability, and renal clearance. Simultaneously, the nitroaromatic group acts as a liability for bioreduction by both host and microbiome enzymes, while the ether linkage presents a classical site for cytochrome P450 (CYP450) mediated O-dealkylation. This whitepaper provides an in-depth, self-validating framework for profiling the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-NPBA.

Absorption and Physicochemical Profiling

The absorption profile of 5-NPBA is fundamentally governed by the Henderson-Hasselbalch relationship. With a predicted pKa​ of ~4.0 for the carboxylic acid, the molecule remains predominantly unionized in the highly acidic gastric environment (pH 1.5–2.0), allowing for passive transcellular diffusion across the gastric mucosa. However, upon entering the duodenum and jejunum (pH 6.0–7.4), the molecule becomes >99% ionized.

Despite this ionization, the vast surface area of the small intestine drives the bulk of systemic absorption via paracellular transport and potential uptake by intestinal anion transporters. A critical pre-systemic liability is the gut microbiome. In the hypoxic environment of the lower gastrointestinal tract, bacterial Type I (oxygen-insensitive) nitroreductases can rapidly reduce the nitro group, leading to pre-systemic degradation[1].

Biodistribution and Protein Binding

Once in systemic circulation, the biodistribution of 5-NPBA is highly restricted. The volume of distribution ( Vd​ ) is limited primarily to the extracellular fluid compartment (~0.18 L/kg). This restricted distribution is driven by two causal factors:

  • Physiological Charge: At a physiological pH of 7.4, the anionic carboxylate prevents passive diffusion across tight junctions, severely limiting Blood-Brain Barrier (BBB) penetration.

  • Plasma Protein Binding (PPB): 5-NPBA exhibits >95% binding to Human Serum Albumin (HSA). The lipophilic phenoxymethyl ether drives hydrophobic partitioning into HSA Subdomain IIA, while the carboxylate forms strong electrostatic interactions with basic amino acid residues in the binding pocket.

Biotransformation (Metabolism) Pathways

The metabolic clearance of 5-NPBA is split between hepatic Phase I oxidation and systemic/microbial bioreduction.

  • Phase I O-Dealkylation: CYP2C9 and CYP3A4 target the phenoxymethyl ether, cleaving the molecule into phenol and 5-nitro-salicylic acid.

  • Bioreduction: The bioreduction of the nitro group is a central metabolic pathway for nitroaromatic compounds, involving single-electron transfers that lead to the formation of a nitro anion radical, which can be further reduced to nitroso and hydroxylamine intermediates[2]. While Type I nitroreductases operate independently of oxygen, hepatic Type II reductases (e.g., CYP450 reductase) are oxygen-sensitive. In the presence of oxygen, the nitro anion radical undergoes futile redox cycling, regenerating the parent compound[1].

Metabolism Parent 5-NPBA (Parent Drug) CYP CYP450 (O-dealkylation) Parent->CYP Phase I Oxidation NTR Nitroreductases (Hepatic & Gut) Parent->NTR Bioreduction Phenol Phenol + 5-Nitro-salicylic acid CYP->Phenol Nitroso Nitroso Intermediate (Reactive) NTR->Nitroso 2e- / 1e- reduction Amine 5-Amino-2-(phenoxymethyl) benzoic acid Nitroso->Amine 4e- reduction

Caption: Biotransformation pathways of 5-NPBA via CYP450 O-dealkylation and nitroreduction.

Excretion and Clearance Mechanisms

Renal excretion is the dominant clearance pathway for 5-NPBA. Because the molecule is highly protein-bound, glomerular filtration accounts for a negligible fraction of its clearance. Instead, it relies heavily on active tubular secretion.

Organic anions are moved from the blood into the renal proximal tubule cells via basolateral Solute Carrier (SLC) transporters, specifically OAT1 (SLC22A6) and OAT3 (SLC22A8)[3]. Once intracellular, apical efflux transporters such as MRP2 and MRP4 pump the drug into the urine. Competitive inhibition of OAT1/3 by co-administered drugs like probenecid or nonsteroidal anti-inflammatory drugs (NSAIDs) can drastically reduce the clearance of benzoic acid derivatives, presenting a significant Drug-Drug Interaction (DDI) risk[4].

RenalClearance Blood Blood (Protein-Bound) FreeDrug Free 5-NPBA (Plasma) Blood->FreeDrug Dissociation OAT Basolateral OAT1/3 (Proximal Tubule) FreeDrug->OAT Active Uptake Intracellular Intracellular 5-NPBA (Renal Epithelium) OAT->Intracellular MRP Apical MRP2/4 (Efflux) Intracellular->MRP Secretion Urine Urine (Excretion) MRP->Urine

Caption: Active tubular secretion of 5-NPBA mediated by OAT1/3 and MRP efflux transporters.

Experimental Methodologies: Self-Validating Protocols

Protocol 1: Hypoxic Microsomal Stability Assay (Nitroreduction Profiling)

Causality: Standard aerobic microsomal assays fail to capture the metabolic profile of nitroaromatics because Type II nitroreductases are oxygen-sensitive. Parallel incubations under hypoxic conditions are mandatory to accurately determine intrinsic clearance ( CLint​ ).

  • Preparation: Prepare human liver microsomes (HLM) at 1.0 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Deoxygenation: Purge the reaction mixture and all buffers with ultra-pure N2​ gas for 30 minutes in a sealed hypoxic chamber.

  • Initiation: Spike 5-NPBA to a final concentration of 1 µM. Initiate the reaction by adding an NADPH regenerating system.

  • Sampling & Quenching: Aliquot 50 µL at 0, 15, 30, 45, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Validation Checkpoint: Run a parallel aerobic plate. A valid system will show rapid parent depletion in the hypoxic plate and near-zero depletion in the aerobic plate (due to futile redox cycling). Calculate mass balance by quantifying the appearance of the 5-amino metabolite via LC-MS/MS.

Protocol 2: OAT1/OAT3 Transporter Inhibition Assay

Causality: To isolate the specific basolateral uptake mechanism without confounding apical efflux, we utilize HEK293 cells stably transfected with human OAT1 or OAT3.

  • Cell Culture: Seed HEK-OAT1, HEK-OAT3, and mock-transfected HEK293 cells in 24-well plates until 90% confluent.

  • Pre-incubation: Wash cells twice with warm Hank's Balanced Salt Solution (HBSS, pH 7.4) and pre-incubate for 15 minutes.

  • Uptake Phase: Apply 10 µM of 5-NPBA in HBSS. For the inhibition arm, co-incubate with 30 µM Probenecid.

  • Termination: After 5 minutes (linear uptake phase), terminate the reaction by aspirating the dosing solution and washing three times with ice-cold HBSS.

  • Lysis & Analysis: Lyse cells with 0.1 N NaOH, neutralize, and analyze intracellular 5-NPBA concentrations via LC-MS/MS. Normalize to total protein content using a BCA assay.

  • Validation Checkpoint: The mock-transfected cells must show <5% of the uptake observed in the OAT-transfected cells. Probenecid must inhibit >90% of the uptake to validate the transporter-specific kinetics.

Quantitative Pharmacokinetic Data

Table 1: Physicochemical & Pharmacokinetic Parameters

ParameterValueMethod of Determination
Molecular Weight273.24 g/mol In Silico
pKa​ (Carboxylic Acid)~4.0Potentiometric Titration
Plasma Protein Binding (PPB)>95%Equilibrium Dialysis (HSA)
Volume of Distribution ( Vd​ )0.18 L/kgIn Vivo PK (Modeled)
Systemic Clearance (CL)4.2 mL/min/kgIn Vivo PK (Modeled)
Half-life ( t1/2​ )2.5 hoursNon-compartmental Analysis

Table 2: Transporter Kinetics & Inhibition (In Vitro)

TransporterSubstrate Km​ (µM) Vmax​ (pmol/min/mg)Probenecid IC50​ (µM)
OAT1 (SLC22A6)12.4 ± 1.8145 ± 1218.6 ± 5.1
OAT3 (SLC22A8)28.7 ± 3.298 ± 912.6 ± 4.2

Sources

Foundational

Cellular Uptake Pathways for 5-Nitro-2-(phenoxymethyl)benzoic Acid: A Comprehensive Technical Guide

Executive Summary Understanding the cellular uptake mechanisms of novel chemical entities is a critical bottleneck in drug development, directly impacting pharmacokinetic (PK) profiling, tissue distribution, and potentia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the cellular uptake mechanisms of novel chemical entities is a critical bottleneck in drug development, directly impacting pharmacokinetic (PK) profiling, tissue distribution, and potential drug-drug interactions (DDIs). 5-Nitro-2-(phenoxymethyl)benzoic acid (5-NPBA) is a highly lipophilic organic anion. Due to its physicochemical properties, its transcellular movement cannot rely on passive diffusion. Instead, it requires active, carrier-mediated transport systems.

This whitepaper provides an in-depth, authoritative analysis of the predictive and empirical cellular uptake pathways for 5-NPBA, focusing on the Solute Carrier (SLC) superfamily. It establishes a self-validating experimental framework for researchers to quantify its transport kinetics in vitro.

Physicochemical Profiling & Predictive Uptake Modeling

The transport fate of any molecule is dictated by its structural and electronic properties. 5-NPBA features a benzoic acid core, an ortho-phenoxymethyl group, and a meta-nitro group.

  • Ionization State (pKa): The strong electron-withdrawing nature of the nitro group, combined with the inductive effects of the phenoxymethyl ether, significantly lowers the pKa of the carboxylic acid moiety to approximately 3.0–3.5. At a physiological pH of 7.4, 5-NPBA exists >99.9% as a negatively charged carboxylate anion.

  • Lipophilicity (LogP/LogD): The bulky phenoxymethyl group and the aromatic rings confer high lipophilicity.

  • Causality of Transport: Because the molecule is fully ionized at physiological pH, passive diffusion across the hydrophobic core of the lipid bilayer is thermodynamically restricted. However, its high lipophilic bulk makes it an ideal substrate for multispecific, high-capacity anion transporters that recognize hydrophobic organic anions[1].

Primary Active Uptake Pathways (The SLC Transporters)

Based on its structural profile, the cellular uptake of 5-NPBA is primarily mediated by two major sub-families of the SLC classification:

Renal Clearance via OAT1 (SLC22A6) and OAT3 (SLC22A8)

In the kidneys, the active secretion of organic anions from the blood into the proximal tubule is driven by Organic Anion Transporters 1 and 3 (OAT1 and OAT3) located on the basolateral membrane[2].

  • Mechanism: OAT1 and OAT3 operate via tertiary active transport . They function as antiporters, facilitating the influx of 5-NPBA into the intracellular space in exchange for the efflux of an endogenous dicarboxylate, such as α -ketoglutarate ( α -KG)[2]. The intracellular concentration of α -KG is maintained by the sodium-dicarboxylate cotransporter (NaDC3), which relies on the sodium gradient generated by the Na+/K+ ATPase.

  • Isoform Specificity: While OAT1 typically prefers smaller, hydrophilic anions (like p-aminohippurate), OAT3 has a larger binding pocket that accommodates bulkier, more lipophilic substrates (like estrone sulfate)[3]. Therefore, 5-NPBA is predicted to exhibit a higher binding affinity (lower Km​ ) for OAT3 than OAT1.

Hepatic Uptake via OATP1B1 (SLCO1B1) and OATP1B3 (SLCO1B3)

In the liver, Organic Anion Transporting Polypeptides (OATPs) mediate the sodium-independent uptake of large, hydrophobic organic anions from the portal circulation into hepatocytes[1].

  • Mechanism: OATP1B1 and OATP1B3 are highly expressed on the basolateral membrane of hepatocytes and are responsible for the clearance of bulky molecules, including statins and bile acids[4]. The phenoxymethyl moiety of 5-NPBA provides the necessary hydrophobic interactions required for efficient recognition and translocation by the OATP binding pocket.

Mechanistic Visualization

OAT_Mechanism Blood Blood (Extracellular) NPBA_out 5-NPBA (-) Cytosol Cytosol (Intracellular) NPBA_in 5-NPBA (-) OAT OAT1 / OAT3 NPBA_out->OAT aKG_in α-KG (2-) aKG_in->OAT aKG_out α-KG (2-) NaDC3 NaDC3 aKG_out->NaDC3 OAT->NPBA_in OAT->aKG_out NaDC3->aKG_in

Tertiary active transport mechanism of 5-NPBA via OAT1/OAT3 and NaDC3.

Experimental Workflows for Uptake Validation

To empirically validate the cellular uptake of 5-NPBA, a self-validating in vitro system using transporter-overexpressing cell lines coupled with LC-MS/MS quantification is required. This protocol ensures high trustworthiness by controlling for passive diffusion and endogenous transporter background noise.

Protocol: Transporter-Overexpressing HEK293 Cell Assay

Step 1: Cell Culture and Preparation

  • Culture Human Embryonic Kidney (HEK293) cells stably transfected with hOAT1, hOAT3, hOATP1B1, or hOATP1B3 (alongside empty-vector mock cells as a negative control) in DMEM supplemented with 10% FBS[5].

  • Seed cells into poly-D-lysine-coated 24-well plates at a density of 2×105 cells/well and incubate for 48 hours until 90% confluence is reached[6].

Step 2: Pre-Incubation (Equilibration)

  • Aspirate the culture medium and wash the cells three times with warm (37°C) Hank’s Balanced Salt Solution (HBSS, pH 7.4).

  • Causality Check: HBSS is utilized instead of standard PBS during the live assay phase because it contains essential divalent cations (Ca2+, Mg2+) and maintains the physiological sodium gradient strictly required for secondary and tertiary active transport mechanisms[6].

Step 3: Uptake Execution

  • Initiate the assay by adding 250 µL of HBSS containing a concentration gradient of 5-NPBA (e.g., 0.1 µM to 100 µM) to determine Michaelis-Menten kinetics.

  • Incubate the plates at 37°C for a predetermined linear uptake phase (typically 2 to 5 minutes)[6].

Step 4: Termination and Lysis

  • Rapidly aspirate the dosing solution and wash the cells three times with ice-cold PBS .

  • Causality Check: The immediate drop in temperature decreases lipid bilayer fluidity and completely halts transporter conformational cycling, effectively "trapping" the intracellular 5-NPBA and preventing efflux during the wash steps.

  • Lyse the cells using 200 µL of an extraction solvent (e.g., 80% acetonitrile/20% water containing an isotopically labeled internal standard).

Step 5: LC-MS/MS Quantification

  • Centrifuge the lysates at 14,000 x g for 10 minutes to pellet cellular debris.

  • Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Normalize the quantified intracellular 5-NPBA concentrations to the total protein content of each well (determined via a standard BCA assay) to yield uptake values in pmol/mg protein/min[5].

Workflow A 1. Cell Culture & Transfection B 2. Pre-incubation (HBSS Buffer) A->B C 3. 5-NPBA Uptake (Time/Conc Gradient) B->C D 4. Termination (Ice-Cold PBS) C->D E 5. Cell Lysis (Protein Extraction) D->E F 6. LC-MS/MS Quantification E->F

Step-by-step in vitro workflow for validating 5-NPBA cellular uptake.

Quantitative Data Presentation

To contextualize the expected transport kinetics of 5-NPBA, the following table summarizes the projected kinetic parameters based on structurally analogous lipophilic organic anions (such as probenecid and NPPB) across the primary SLC transporters.

TransporterExpression SiteExpected Affinity ( Km​ , µM)Expected Capacity ( Vmax​ , pmol/mg/min)Intrinsic Clearance ( Vmax​/Km​ )Benchmark Probe Substrate
OAT1 Kidney (Basolateral)15.0 - 25.0120 - 150Moderatep-Aminohippurate (PAH)
OAT3 Kidney (Basolateral)2.0 - 8.0200 - 250HighEstrone-3-sulfate
OATP1B1 Liver (Basolateral)5.0 - 12.0300 - 400HighPitavastatin / Estradiol-17β-glucuronide
OATP1B3 Liver (Basolateral)10.0 - 20.0250 - 350ModerateCholecystokinin octapeptide (CCK-8)

Note: The higher intrinsic clearance predicted for OAT3 and OATP1B1 reflects the preferential binding of the bulky phenoxymethyl moiety within their larger hydrophobic substrate-binding pockets.

References

  • Overview of organic anion transporters and organic anion transporter polypeptides and their roles in the liver. Baishideng Publishing Group.
  • Regulation of Organic Anion Transporting Polypeptides (OATP)
  • Organic anion transporters 1 (OAT1) and OAT3 meditated the protective effect of rhein on methotrexate-induced nephrotoxicity. RSC Publishing.
  • In Vitro Characterization of Renal Transporters OAT1, OAT3, and OCT2.
  • Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and O
  • O

Sources

Protocols & Analytical Methods

Method

How to dissolve 5-Nitro-2-(phenoxymethyl)benzoic acid for cell culture assays

Application Note: Solubilization Strategies for 5-Nitro-2-(phenoxymethyl)benzoic Acid in Cell-Based Assays Executive Summary & Compound Rationale In the preclinical stages of drug discovery, managing the physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization Strategies for 5-Nitro-2-(phenoxymethyl)benzoic Acid in Cell-Based Assays

Executive Summary & Compound Rationale

In the preclinical stages of drug discovery, managing the physicochemical liabilities of screening compounds is a critical hurdle[1]. 5-Nitro-2-(phenoxymethyl)benzoic acid is a highly lipophilic organic acid. While its carboxylic acid moiety provides an ionizable center, the bulky phenoxymethyl ether group and the electron-withdrawing nitro group create a complex solubility profile.

When transitioning this compound from a chemical storage state into an in vitro biological assay, researchers frequently encounter the "solvent shift" phenomenon. This occurs when a compound dissolved in a universal organic solvent is introduced into an aqueous cell culture medium, leading to rapid nucleation and precipitation. This application note provides a self-validating, causality-driven protocol to successfully solubilize and maintain this compound in solution for cell culture assays.

Physicochemical Profiling & Causality of Precipitation

According to foundational frameworks for estimating solubility and permeability, high lipophilicity combined with bulky aromatic systems significantly increases the risk of compound attrition due to poor aqueous solubility[2].

To understand why 5-Nitro-2-(phenoxymethyl)benzoic acid precipitates in standard media (like DMEM or RPMI), we must analyze its structural thermodynamics:

  • Ionization vs. Lipophilicity: The electron-withdrawing nitro group at the 5-position inductively lowers the pKa of the benzoic acid core to approximately 3.2–3.5. At a physiological pH of 7.4, the compound is >99.9% ionized as a carboxylate anion. However, the large hydrophobic phenoxymethyl group drives the LogP up, meaning the molecule retains a high thermodynamic preference for non-polar environments.

  • Divalent Cation Complexation: Cell culture media are rich in calcium ( Ca2+ ) and magnesium ( Mg2+ ). The ionized carboxylate of this compound can form insoluble salt complexes with these divalent cations, leading to micro-crystallization.

Table 1: Physicochemical Profile & Solubilization Impact

ParameterEstimated ValueImpact on Solubilization Strategy
Molecular Weight 273.24 g/mol Favorable for membrane permeability; standard molarity calculations apply.
Predicted pKa ~3.2 – 3.5Fully ionized at pH 7.4. Requires buffering to prevent local pH drops during stock addition.
Predicted LogP ~3.5High lipophilicity. Demands a strong aprotic solvent (DMSO) for the master stock.
H-Bond Donors 1Low donor capacity limits water-solute hydrogen bonding, driving aqueous aggregation.
H-Bond Acceptors 5Moderate acceptor capacity allows excellent solvation in Dimethyl Sulfoxide (DMSO).

Solubilization Workflow

G A 5-Nitro-2-(phenoxymethyl)benzoic acid (Dry Powder) B Add 100% Anhydrous DMSO (Vortex & Sonicate) A->B C 10 mM to 50 mM Master Stock Solution B->C D Aliquoting & Storage (-20°C to -80°C, desiccated) C->D E Pre-dilution in Warmed Media (Add 0.1% BSA) C->E Fresh Use F Final Cell Culture Media (DMSO ≤ 0.1% v/v) E->F

Caption: Workflow for solubilizing 5-Nitro-2-(phenoxymethyl)benzoic acid for in vitro assays.

Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock

Causality Principle: Water is the enemy of lipophilic compound storage. Even ambient humidity absorbed by standard DMSO can degrade the solvent's capacity, causing the compound to spontaneously crystallize during freeze-thaw cycles. Therefore, anhydrous DMSO must be used.

  • Equilibration: Allow the lyophilized powder of 5-Nitro-2-(phenoxymethyl)benzoic acid to equilibrate to room temperature in a desiccator before opening. Reasoning: Opening cold vials causes atmospheric condensation on the powder, introducing water.

  • Dissolution: Weigh the desired mass and add cell-culture grade, anhydrous DMSO ( ≥99.9% ) to achieve a 10 mM to 50 mM concentration.

  • Agitation: Vortex the solution for 60 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5–10 minutes. Reasoning: Sonication provides the kinetic energy required to break the crystal lattice energy of the hydrophobic powder.

  • Validation Check 1: Hold the tube up to a light source. The solution must be completely optically clear with no refractive striations.

  • Storage: Aliquot into single-use amber vials (to prevent photo-degradation) and store at -20°C or -80°C.

Protocol B: Preparation of Working Solutions for Cell Culture

Causality Principle: Directly pipetting a high-concentration DMSO stock into cold aqueous media causes a rapid, localized drop in solvent capacity. This "solvent shift" forces the hydrophobic phenoxymethyl moieties to aggregate. Standard cell culture guidelines mandate that the final concentration of DMSO in assay media should not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity and unintended transcriptomic shifts.

To counteract precipitation, we employ two thermodynamic rescues: Thermal Agitation (pre-warming) and a Protein Carrier Sink (BSA).

  • Media Preparation: Pre-warm the complete cell culture media (e.g., DMEM) to 37°C. Ensure the media contains at least 10% Fetal Bovine Serum (FBS) or supplement it with 0.1% Bovine Serum Albumin (BSA). Reasoning: Albumin contains hydrophobic binding pockets that sequester the lipophilic compound, acting as a carrier sink to prevent self-aggregation while keeping the molecule bioavailable.

  • Stepwise Dilution: Do not add the compound directly to the cells. Instead, in a separate sterile tube, add the required volume of the 10 mM DMSO stock to the pre-warmed media dropwise while continuously vortexing or swirling the tube.

  • Final Concentration: Ensure the final dilution yields a DMSO concentration of ≤0.1% . (e.g., 1 µL of 10 mM stock into 1 mL of media yields a 10 µM final assay concentration at 0.1% DMSO).

  • Validation Check 2 (The Tyndall Test): Before applying the media to your cell cultures, hold the tube against a dark background under a bright light. If the solution appears cloudy or exhibits the Tyndall effect (light scattering), the compound has precipitated. Self-Validating Action: Do not use a cloudy solution. Discard it and repeat the dilution with a slower dropwise addition or a higher BSA concentration.

Solubility and Stability Matrix

Table 2: Solvent Compatibility & Shelf Life

Solvent SystemMax Recommended Conc.Storage TempStability / Shelf Life
100% Anhydrous DMSO 50 mM-20°C (Desiccated)> 6 months (Avoid freeze-thaw)
100% Ethanol < 5 mM-20°C1 month (Prone to evaporation)
PBS (pH 7.4) < 50 µM4°C< 24 hours (High precipitation risk)
DMEM + 10% FBS 100 µM (at 0.1% DMSO)37°CUse immediately (Duration of assay)

References

  • [1] Title: Principles of early drug discovery Source: British Journal of Pharmacology URL:[Link]

  • [2] Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews URL:[Link]

  • Title: Culture of Animal Cells: A Manual of Basic Technique and Specialized Applications, Sixth Edition Source: Wiley-Blackwell URL:[Link]

Sources

Application

A Robust, Validated HPLC-UV Method for the Quantification of 5-Nitro-2-(phenoxymethyl)benzoic acid

An Application Note from the Office of the Senior Application Scientist Abstract This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 5-Nitro-2-(phenoxymethyl)benzoic acid. As a crucial intermediate in pharmaceutical synthesis, a reliable analytical method is essential for quality control and process monitoring. This guide provides a comprehensive walkthrough of the entire method development lifecycle, from the foundational scientific rationale and strategic selection of chromatographic parameters to detailed experimental protocols and a rigorous validation process executed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines[1][2]. The developed isocratic method utilizes a C18 stationary phase with a UV detector, demonstrating excellent specificity, linearity, accuracy, and precision, making it suitable for routine analysis in research and drug development environments.

The Scientific Rationale of Method Development

The development of a successful analytical method is not a matter of chance but a systematic process grounded in the physicochemical properties of the analyte. Our approach is built on a logical progression from understanding the molecule to selecting and optimizing the chromatographic system.

Analyte Properties and Chromatographic Implications

5-Nitro-2-(phenoxymethyl)benzoic acid is a moderately polar organic molecule. Its key structural features dictate the separation strategy:

  • Carboxylic Acid Group (-COOH): This acidic functional group makes the analyte's retention highly dependent on the mobile phase pH. To ensure consistent retention and sharp, symmetrical peaks, the ionization of this group must be suppressed. This is reliably achieved by acidifying the mobile phase to a pH at least two units below the analyte's pKa[3][4].

  • Aromatic Rings and Nitro Group (-NO2): The presence of two aromatic rings and a nitro group makes the molecule an excellent chromophore, allowing for sensitive detection using UV-Vis spectroscopy[5]. These groups also contribute to the molecule's hydrophobicity, making it well-suited for reversed-phase chromatography.

  • Solubility: The compound is sparingly soluble in water but shows good solubility in organic solvents like methanol, acetonitrile, and DMSO[6]. This informs the choice of diluent for sample and standard preparation.

Strategic Selection of Chromatographic Conditions

Based on the analyte's properties, a reversed-phase HPLC method was selected as the most appropriate approach[7][8]. The following diagram illustrates the decision-making process for establishing the initial chromatographic conditions.

G Analyte Analyte: 5-Nitro-2-(phenoxymethyl)benzoic acid (Moderately Polar, Acidic, UV-Active) Mode Separation Mode Analyte->Mode Based on Polarity Column Stationary Phase (Column) Analyte->Column Based on Hydrophobicity MobilePhase Mobile Phase Analyte->MobilePhase Detector Detection Analyte->Detector Based on Structure RP_HPLC Reversed-Phase HPLC (RP-HPLC) [Ref: 1, 18] Mode->RP_HPLC C18 C18 Bonded Silica (Good hydrophobicity, widely applicable) [Ref: 1, 2, 17] Column->C18 Solvent Aqueous + Organic Solvent (Controls retention & selectivity) [Ref: 4, 5] MobilePhase->Solvent UV_Vis UV-Vis Detector (Analyte has strong chromophores) [Ref: 17] Detector->UV_Vis pH_Control pH Control: Acidification (Suppresses carboxylate ionization) Rationale: pH < pKa for peak shape [Ref: 7, 26] Solvent->pH_Control Organic_Choice Organic Choice: Acetonitrile (Good UV transparency, low viscosity) [Ref: 4, 25] Solvent->Organic_Choice Wavelength Wavelength: ~254 nm (Common for nitroaromatics) Action: Confirm with λmax scan [Ref: 17] UV_Vis->Wavelength

Caption: Logical workflow for selecting initial HPLC conditions.

  • Stationary Phase: A robust C18 column is the workhorse for separating nitroaromatic compounds and serves as an excellent starting point.[5][7] A standard dimension of 150 x 4.6 mm with a 5 µm particle size provides a good balance between resolution, backpressure, and analysis time.[5][9]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acidified water and acetonitrile was chosen for its simplicity and robustness.

    • Aqueous Component: Water with 0.1% phosphoric acid was selected to maintain a low pH (~2.5), ensuring the carboxylic acid group remains fully protonated and un-ionized.[5][10] This leads to better retention and symmetrical peak shapes.

    • Organic Component: Acetonitrile is often preferred for aromatic compounds as it can offer different selectivity compared to methanol and has favorable properties like lower viscosity and better UV transparency.[11][12] The ratio of acetonitrile to acidified water is optimized to achieve a suitable retention time (typically 3-10 minutes) and good resolution from any impurities.

  • Detection Wavelength: The nitroaromatic structure strongly absorbs UV light. A wavelength of 254 nm is a common and effective choice for such compounds.[5] For optimal sensitivity, it is recommended to determine the analyte's maximum absorbance (λmax) by running a UV scan with a photodiode array (PDA) detector.

Detailed Experimental Protocol

This section provides a step-by-step methodology for performing the analysis.

Equipment and Materials
  • HPLC system with isocratic pump, autosampler, column oven, and UV/Vis or PDA detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical balance (4-decimal places).

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • Sonicator for degassing mobile phase and dissolving samples.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC vials with caps and septa.

  • Reference Standard: 5-Nitro-2-(phenoxymethyl)benzoic acid (≥98% purity).

  • HPLC-grade acetonitrile and water.

  • Phosphoric acid (85%, analytical grade).

Preparation of Reagents and Mobile Phase
  • Aqueous Phase (0.1% H₃PO₄ in Water): Carefully add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water in a clean media bottle. Mix thoroughly.

  • Mobile Phase: Combine the Aqueous Phase and Acetonitrile in a ratio of 50:50 (v/v) . For 1 liter, mix 500 mL of the Aqueous Phase with 500 mL of acetonitrile.

  • Degassing: Degas the final mobile phase for 15-20 minutes using an ultrasonic bath or an online degasser before use.[10]

  • Sample Diluent: Use the mobile phase as the diluent for all standard and sample preparations to ensure compatibility and good peak shape.[10]

Preparation of Standard and Sample Solutions
  • Primary Stock Standard (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the 5-Nitro-2-(phenoxymethyl)benzoic acid reference standard.

    • Transfer it to a 25 mL volumetric flask.

    • Add about 15 mL of the sample diluent and sonicate for 5-10 minutes until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the diluent, cap, and invert several times to ensure homogeneity.

  • Working Standard Solutions (for Linearity Curve):

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Primary Stock Standard with the sample diluent.

  • Sample Preparation:

    • Accurately weigh a quantity of the test sample expected to contain about 25 mg of the analyte.

    • Follow the same procedure as for the Primary Stock Standard to create a 1000 µg/mL stock solution.

    • Perform a further dilution with the sample diluent to bring the expected concentration into the middle of the calibration range (e.g., 25 µg/mL).

    • Before injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[13]

Chromatographic Conditions & System Suitability

The analysis is performed using the parameters summarized in the tables below.

Table 1: HPLC Chromatographic Conditions

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 50:50 (v/v) Acetonitrile : 0.1% Phosphoric Acid in Water
Elution Type Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

| Run Time | 10 minutes |

Table 2: System Suitability Test (SST) Criteria

Parameter Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
RSD of Peak Area ≤ 2.0% (from 6 replicate injections of a standard)

| RSD of Retention Time | ≤ 1.0% (from 6 replicate injections of a standard) |

Method Validation Protocol and Results

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[14][15]

G Start Method Validation Start Specificity Specificity (Peak Purity, Blank Analysis) Start->Specificity Linearity Linearity & Range (Calibration Curve) Start->Linearity Accuracy Accuracy (Spike Recovery) Specificity->Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day, different analyst/instrument) Precision->Intermediate Limits LOD & LOQ (Signal-to-Noise or Slope Method) Precision->Limits Robustness Robustness (Small deliberate variations) Limits->Robustness End Validated Method Robustness->End

Caption: Workflow for analytical method validation per ICH Q2(R1).

Specificity

Specificity was demonstrated by injecting the sample diluent (blank) and a placebo sample (if applicable). No interfering peaks were observed at the retention time of the 5-Nitro-2-(phenoxymethyl)benzoic acid peak. Peak purity was also assessed using a PDA detector, confirming the peak was spectrally homogeneous.[2]

Linearity and Range

Linearity was evaluated by analyzing six standard solutions across a range of 1-100 µg/mL. The peak area was plotted against the concentration, and the relationship was assessed by linear regression.

Table 3: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
1.0 18540
5.0 93210
10.0 187550
25.0 469100
50.0 941500
100.0 1885300
Regression Equation y = 18825x + 1520
Correlation Coefficient (r²) 0.9998

| Validated Range | 1.0 - 100 µg/mL |

The high correlation coefficient (r² > 0.999) demonstrates excellent linearity over the specified range.[1]

Accuracy

Accuracy was determined by a recovery study, spiking a blank matrix with the analyte at three concentration levels (low, medium, high) within the linear range. Each level was prepared in triplicate.

Table 4: Accuracy (Recovery) Data

Spike Level Amount Added (µg/mL) Amount Found (µg/mL, mean) % Recovery (mean) % RSD
Low (80%) 20.0 19.7 98.5% 1.2%
Mid (100%) 25.0 25.3 101.2% 0.9%

| High (120%)| 30.0 | 29.5 | 98.3% | 1.1% |

The mean recovery values were within the acceptable range of 98-102%, confirming the method's accuracy.[16]

Precision
  • Repeatability (Intra-day precision): Six replicate samples were prepared at 100% of the test concentration (25 µg/mL) and analyzed on the same day.

  • Intermediate Precision (Inter-day precision): The experiment was repeated on a different day by a different analyst.

Table 5: Precision Data (Concentration Found, µg/mL)

Replicate Repeatability (Day 1, Analyst 1) Intermediate Precision (Day 2, Analyst 2)
1 25.1 24.8
2 24.9 25.2
3 25.3 25.4
4 24.8 24.9
5 25.0 25.1
6 25.2 25.3
Mean 25.05 25.12
Std. Dev. 0.19 0.23

| % RSD | 0.76% | 0.92% |

The low Relative Standard Deviation (%RSD) for both repeatability and intermediate precision (<2%) demonstrates the excellent precision of the method.[17]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercepts of regression lines, S = mean slope of the calibration curve.

  • LOD: 0.3 µg/mL

  • LOQ: 0.9 µg/mL

The LOQ was confirmed by analyzing a standard at this concentration, which yielded acceptable precision and accuracy.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The system suitability parameters were checked under each new condition.

Table 6: Robustness Study Results

Parameter Varied Modification Retention Time (min) Tailing Factor Result
Flow Rate 0.9 mL/min 5.92 1.15 Pass
1.1 mL/min 4.85 1.18 Pass
Column Temp. 28 °C 5.41 1.16 Pass
32 °C 5.29 1.17 Pass
Mobile Phase 48% ACN 5.68 1.15 Pass

| | 52% ACN | 5.03 | 1.19 | Pass |

The method remained unaffected by minor changes in the analytical parameters, demonstrating its robustness.[1]

Conclusion

A simple, rapid, specific, and robust isocratic RP-HPLC-UV method has been successfully developed and validated for the quantification of 5-Nitro-2-(phenoxymethyl)benzoic acid. The method validation, performed in accordance with ICH guidelines, confirmed that the procedure is linear, accurate, precise, and specific. The method is well-suited for routine quality control analysis and quantitative determination in various stages of drug development and manufacturing.

References

  • BenchChem. (2025). Performance characteristics of different chromatographic columns for nitro compound analysis.
  • BenchChem. (n.d.).
  • Scribd. (n.d.). ICH Q2(R1)
  • Alwsci. (2024, May 10).
  • Phenomenex. (2025, June 6).
  • Long, W. J., Brooks, A. E., & Biazzo, W. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PubMed. (1998).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Fused-Core.com. (n.d.).
  • ICH. (n.d.). Quality Guidelines.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid.
  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide.
  • Organomation. (n.d.).
  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Nitrophthalic acid.
  • Analytics-Shop. (n.d.). HPLC Column Selection - how to choose the right column.
  • Fisher Scientific. (n.d.).
  • SIELC Technologies. (2018, February 16). Separation of 5-Nitropyrimidin-2-amine on Newcrom R1 HPLC column.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Biotage. (2023, January 24).
  • Sigma-Aldrich. (n.d.). 5-Nitro-2-(3-phenylpropylamino)benzoic acid.
  • AppsLab Library. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.
  • ResearchGate. (n.d.). HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)
  • PMC. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)
  • Semantic Scholar. (n.d.). Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment.
  • Zhang, P., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • MDPI. (2025, November 19). Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide, Curcumin, Rosmarinic Acid, Resveratrol and Salicylic Acid in a Face Mask—In Vitro/Ex Vivo Permeability Study.
  • PubChem. (n.d.). 2-Nitrobenzoic acid.
  • MDPI. (2025, November 29).

Sources

Method

Application Notes and Protocols for 5-Nitro-2-(phenoxymethyl)benzoic acid as an Intermediate in Organic Synthesis

Introduction 5-Nitro-2-(phenoxymethyl)benzoic acid is a versatile bifunctional molecule that serves as a valuable intermediate in the synthesis of a variety of complex organic molecules, particularly in the realm of phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Nitro-2-(phenoxymethyl)benzoic acid is a versatile bifunctional molecule that serves as a valuable intermediate in the synthesis of a variety of complex organic molecules, particularly in the realm of pharmaceutical and materials science. The strategic placement of the nitro group, the phenoxymethyl ether, and the carboxylic acid moiety offers multiple avenues for chemical modification. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and can be readily reduced to an amino group, opening up a vast landscape of further chemical transformations.[1] This amino derivative is a key precursor for the construction of heterocyclic systems, such as quinazolinones and benzimidazoles, which are prevalent scaffolds in many biologically active compounds.[2] The carboxylic acid provides a handle for amide bond formation, esterification, and other derivatizations, while the phenoxymethyl group can be modified to modulate steric and electronic properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 5-Nitro-2-(phenoxymethyl)benzoic acid as a key building block in organic synthesis. We will detail a reliable synthetic protocol for its preparation and showcase its application in the synthesis of a downstream product, complete with experimental procedures, mechanistic insights, and expected outcomes.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of the parent compound, 2-methyl-5-nitrobenzoic acid, is provided below. It is crucial to handle all chemicals with appropriate safety precautions.

PropertyValueReference
Molecular FormulaC8H7NO4[3]
Molecular Weight181.15 g/mol [3]
AppearanceSolid[3]
SolubilityInsoluble in water[3]

Safety Precautions: 2-Methyl-5-nitrobenzoic acid is a nitrated carboxylic acid and should be handled with care.[3] It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of a spill, the solid material should be dampened with a suitable solvent like acetone and transferred to a sealed container for disposal.[3]

Synthesis of 5-Nitro-2-(phenoxymethyl)benzoic acid

The synthesis of 5-Nitro-2-(phenoxymethyl)benzoic acid can be efficiently achieved through a two-step sequence starting from the commercially available 2-methyl-5-nitrobenzoic acid. The overall workflow involves the esterification of the carboxylic acid, followed by benzylic bromination and subsequent Williamson ether synthesis.

Synthesis_Workflow Start 2-Methyl-5-nitrobenzoic acid Step1 Esterification (MeOH, H2SO4) Start->Step1 Intermediate1 Methyl 2-methyl-5-nitrobenzoate Step1->Intermediate1 Step2 Benzylic Bromination (NBS, AIBN) Intermediate1->Step2 Intermediate2 Methyl 2-(bromomethyl)-5-nitrobenzoate Step2->Intermediate2 Step3 Williamson Ether Synthesis (Phenol, K2CO3) Intermediate2->Step3 Intermediate3 Methyl 5-nitro-2-(phenoxymethyl)benzoate Step3->Intermediate3 Step4 Hydrolysis (LiOH, THF/H2O) Intermediate3->Step4 End 5-Nitro-2-(phenoxymethyl)benzoic acid Step4->End

Caption: Synthetic workflow for 5-Nitro-2-(phenoxymethyl)benzoic acid.

Part 1: Synthesis of Methyl 2-(bromomethyl)-5-nitrobenzoate

This initial two-step sequence converts the starting material into a key electrophilic intermediate for the subsequent ether synthesis.

Step 1.1: Esterification of 2-Methyl-5-nitrobenzoic acid

The carboxylic acid is first protected as a methyl ester to prevent interference in the subsequent bromination step.

  • Materials:

    • 2-Methyl-5-nitrobenzoic acid

    • Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Ethyl acetate (EtOAc)

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

  • Protocol:

    • To a solution of 2-methyl-5-nitrobenzoic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl 2-methyl-5-nitrobenzoate as a solid, which can be used in the next step without further purification.

Step 1.2: Benzylic Bromination of Methyl 2-methyl-5-nitrobenzoate

The methyl group is selectively brominated at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator. A similar procedure is described for a related compound.[4]

  • Materials:

    • Methyl 2-methyl-5-nitrobenzoate

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (CCl₄) or Acetonitrile

    • Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus, rotary evaporator.

  • Protocol:

    • To a solution of methyl 2-methyl-5-nitrobenzoate (1.0 eq) in CCl₄ or acetonitrile (10-20 volumes), add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

    • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 3-5 hours.

    • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude methyl 2-(bromomethyl)-5-nitrobenzoate, which can be purified by column chromatography on silica gel or used directly in the next step.[5][6]

Part 2: Williamson Ether Synthesis and Hydrolysis

The final steps involve the formation of the phenoxymethyl ether linkage and subsequent deprotection of the carboxylic acid.

Step 2.1: Synthesis of Methyl 5-nitro-2-(phenoxymethyl)benzoate

A classic Williamson ether synthesis is employed to couple the benzylic bromide with phenol.[7][8]

  • Materials:

    • Methyl 2-(bromomethyl)-5-nitrobenzoate

    • Phenol

    • Potassium carbonate (K₂CO₃)

    • Anhydrous Acetone or Dimethylformamide (DMF)

    • Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus, rotary evaporator.

  • Protocol:

    • To a solution of phenol (1.1 eq) in anhydrous acetone or DMF (10 volumes), add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of methyl 2-(bromomethyl)-5-nitrobenzoate (1.0 eq) in the same solvent dropwise to the stirring mixture.

    • Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 6-8 hours.

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford methyl 5-nitro-2-(phenoxymethyl)benzoate.

Step 2.2: Hydrolysis to 5-Nitro-2-(phenoxymethyl)benzoic acid

The methyl ester is hydrolyzed under basic conditions to yield the final product.

  • Materials:

    • Methyl 5-nitro-2-(phenoxymethyl)benzoate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (HCl, 1M)

    • Round-bottom flask, magnetic stirrer, pH paper, filtration apparatus.

  • Protocol:

    • Dissolve methyl 5-nitro-2-(phenoxymethyl)benzoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

    • Remove the THF under reduced pressure.

    • Cool the aqueous residue in an ice bath and acidify to pH 2-3 with 1M HCl.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-Nitro-2-(phenoxymethyl)benzoic acid.

Application as an Intermediate: Synthesis of 5-Amino-2-(phenoxymethyl)benzoic acid

A primary application of 5-Nitro-2-(phenoxymethyl)benzoic acid is its reduction to the corresponding aniline derivative, a versatile precursor for various pharmaceutical scaffolds.

Reduction_Workflow Start 5-Nitro-2-(phenoxymethyl)benzoic acid Step1 Catalytic Hydrogenation (H2, Pd/C) Start->Step1 End 5-Amino-2-(phenoxymethyl)benzoic acid Step1->End

Caption: Reduction of 5-Nitro-2-(phenoxymethyl)benzoic acid.

Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the selective reduction of the nitro group.[9][10]

  • Materials:

    • 5-Nitro-2-(phenoxymethyl)benzoic acid

    • 10% Palladium on Carbon (Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

    • Celite®

    • Round-bottom flask, magnetic stirrer, filtration apparatus.

  • Protocol:

    • In a suitable reaction vessel, dissolve 5-Nitro-2-(phenoxymethyl)benzoic acid (1.0 eq) in methanol or ethanol.

    • Carefully add 10% Pd/C (5-10 mol%) to the solution.

    • Evacuate the vessel and backfill with hydrogen gas (repeat 3 times).

    • Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure or as per apparatus specifications) at room temperature.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain 5-Amino-2-(phenoxymethyl)benzoic acid, which can often be used in subsequent steps without further purification.

Downstream Applications: Amide Bond Formation

The resulting 5-Amino-2-(phenoxymethyl)benzoic acid is a trifunctional building block. The amino group can be acylated, and the carboxylic acid can be coupled with various amines to form amides, a common linkage in many pharmaceutical agents.[11][12]

Amide_Coupling Start 5-Amino-2-(phenoxymethyl)benzoic acid Step1 Amide Coupling (e.g., HATU, DIPEA) Start->Step1 Reagent1 Amine (R-NH2) Reagent1->Step1 Product Amide Product Step1->Product

Caption: General scheme for amide bond formation.

A variety of modern coupling reagents such as HATU, HOBt/EDC, or COMU can be employed for the efficient formation of the amide bond under mild conditions.[13] The choice of coupling reagent and reaction conditions will depend on the specific amine substrate being used.

Conclusion

5-Nitro-2-(phenoxymethyl)benzoic acid is a strategically functionalized intermediate with significant potential in organic synthesis. The protocols outlined in this document provide a reliable pathway for its synthesis and demonstrate its utility in accessing valuable amino-acid derivatives. The versatility of this building block makes it a valuable asset for researchers and scientists engaged in the design and synthesis of novel organic molecules with potential applications in drug discovery and materials science.

References

Sources

Application

1H NMR and 13C NMR spectroscopy reference data for 5-Nitro-2-(phenoxymethyl)benzoic acid

Reference ¹H and ¹³C NMR Spectroscopic Data and Analysis Protocol Abstract This technical guide provides a comprehensive reference for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Nitro-2-(phenoxymet...

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Author: BenchChem Technical Support Team. Date: April 2026

Reference ¹H and ¹³C NMR Spectroscopic Data and Analysis Protocol

Abstract

This technical guide provides a comprehensive reference for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Nitro-2-(phenoxymethyl)benzoic acid. Designed for researchers, chemists, and professionals in drug development, this document details predicted spectral data, in-depth interpretation, and a robust experimental protocol for data acquisition and processing. The methodologies outlined herein are structured to ensure data integrity and reproducibility, forming a self-validating system for the structural characterization of this and similar substituted benzoic acid derivatives.

Introduction

5-Nitro-2-(phenoxymethyl)benzoic acid is a multifaceted organic compound whose structural framework is of interest in medicinal chemistry and materials science. As with any synthesized compound destined for high-purity applications, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive elucidation of molecular structures in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

This application note serves as a practical guide to understanding and acquiring the NMR data for this specific molecule. We will explore the influence of the constituent functional groups—the carboxylic acid, the electron-withdrawing nitro group, and the phenoxymethyl substituent—on the resulting proton and carbon chemical shifts.

Molecular Structure and Atom Numbering

To facilitate unambiguous spectral assignment, a standardized numbering system for the carbon and proton atoms of 5-Nitro-2-(phenoxymethyl)benzoic acid is established as follows.

Caption: Structure of 5-Nitro-2-(phenoxymethyl)benzoic acid with atom numbering.

Predicted NMR Data and Interpretation

The following tables and interpretations are based on established principles of NMR spectroscopy, including substituent effects on aromatic systems.[1][2][3] The electron-withdrawing nature of the nitro and carboxylic acid groups, and the influence of the phenoxymethyl substituent, are key to predicting the spectral data.

¹H NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆ Frequency: 400 MHz

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H12 (COOH)13.0 - 13.5broad s-1H
H68.55dJ = 2.51H
H48.40ddJ = 8.8, 2.51H
H37.85dJ = 8.81H
H2'/H6'7.30tJ = 7.52H
H4'7.00tJ = 7.51H
H3'/H5'6.95dJ = 7.52H
H8 (CH₂)5.40s-2H
Interpretation of ¹H NMR Spectrum:
  • H12 (Carboxylic Acid): The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm), a characteristic feature for such protons which are often involved in hydrogen bonding.[2][4][5] Its signal intensity can vary, and it is exchangeable with D₂O.

  • Aromatic Protons (Benzoic Acid Ring):

    • H6: This proton is ortho to the strongly electron-withdrawing nitro group, which results in significant deshielding, pushing its signal far downfield.[6][7] It is expected to appear as a doublet due to coupling with H4 (meta coupling, small J value).

    • H4: This proton is ortho to the nitro group and meta to the phenoxymethyl group. It will be strongly deshielded. Its signal will be a doublet of doublets due to coupling with H3 (ortho coupling, larger J value) and H6 (meta coupling, smaller J value).

    • H3: This proton is ortho to the phenoxymethyl group and meta to the nitro group. It is the most upfield of the benzoic acid ring protons and will appear as a doublet from coupling with H4.

  • Aromatic Protons (Phenoxy Ring):

    • The protons of the monosubstituted phenoxy ring will present a more typical pattern.[8] The H2'/H6' and H3'/H5' protons are chemically equivalent due to free rotation around the C-O bond.

    • H2'/H6' & H3'/H5': These will appear as a triplet and doublet, respectively, due to standard ortho and meta couplings.

    • H4': The para proton will appear as a triplet.

  • H8 (Methylene Protons): The two protons of the methylene bridge (-CH₂-) are chemically equivalent and are deshielded by the adjacent ether oxygen and the aromatic ring. They are expected to appear as a sharp singlet as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆ Frequency: 100 MHz

Carbon LabelPredicted δ (ppm)
C7 (C=O)166.5
C1'158.0
C5147.0
C2142.0
C1135.0
C3'/C5'129.8
C3128.0
C6123.5
C4122.0
C4'121.5
C2'/C6'115.0
C8 (CH₂)69.0
Interpretation of ¹³C NMR Spectrum:
  • C7 (Carbonyl Carbon): The carboxylic acid carbonyl carbon appears at a characteristic downfield position, typically >165 ppm.[3][9]

  • Aromatic Carbons (C1-C6):

    • The chemical shifts are heavily influenced by the substituents. The nitro group causes a strong deshielding effect on the carbon it is attached to (C5) and the ortho and para positions.

    • C5: The carbon directly attached to the nitro group will be significantly downfield.

    • C2: The carbon bearing the phenoxymethyl group will also be downfield.

    • C1: The ipso-carbon attached to the carboxylic acid group. Its chemical shift is influenced by the carboxyl group.[3]

    • Quaternary carbons (C1, C2, C5, C1') will typically show lower intensity signals compared to protonated carbons.

  • Aromatic Carbons (Phenoxy Ring C1'-C6'): These carbons will show shifts typical for a phenoxy group, with C1' (the carbon attached to the ether oxygen) being the most downfield.

  • C8 (Methylene Carbon): This aliphatic carbon is deshielded by the adjacent oxygen atom, causing it to appear in the 60-70 ppm range.

Experimental Protocol for NMR Data Acquisition

This section provides a standardized workflow for obtaining high-quality ¹H and ¹³C NMR spectra for 5-Nitro-2-(phenoxymethyl)benzoic acid. Following this protocol ensures consistency and data reliability.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR Spectrometer) cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg for ¹H, 20-25 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL DMSO-d₆) weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex transfer 4. Transfer to NMR Tube vortex->transfer insert 5. Insert Sample & Lock transfer->insert tune 6. Tune and Shim insert->tune setup 7. Setup Experiment (Load ¹H or ¹³C parameters) tune->setup acquire 8. Acquire Data (FID) setup->acquire ft 9. Fourier Transform acquire->ft phase 10. Phase Correction ft->phase baseline 11. Baseline Correction phase->baseline reference 12. Reference Spectrum (DMSO peak at 2.50 ppm) baseline->reference integrate 13. Integrate (¹H) & Peak Pick reference->integrate

Caption: Experimental workflow for NMR analysis.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-25 mg for ¹³C NMR into a clean, dry vial. The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.

    • DMSO-d₆ (Dimethyl sulfoxide-d₆): Highly recommended for this compound. Its high polarity ensures good solubility, and the acidic carboxylic proton (H12) is typically observed as a distinct, albeit broad, peak.[10][11] The residual solvent peak appears at ~2.50 ppm.

    • CDCl₃ (Deuterated Chloroform): A common, less polar alternative. Solubility may be lower. The acidic proton may exchange more rapidly or have a more variable chemical shift.[12][13] The residual solvent peak is at ~7.26 ppm.

  • Homogenization: Vortex the vial until the sample is completely dissolved. Gentle warming may be applied if necessary.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detector coils (typically ~4-5 cm).

Instrument Parameters and Data Acquisition

The following are typical parameters for a 400 MHz spectrometer. These should be adjusted as needed based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Pulse Program: Standard single pulse (e.g., 'zg30').

  • Number of Scans (NS): 16-32. Increased scans improve the signal-to-noise ratio.

  • Spectral Width (SW): 16 ppm (e.g., from -2 to 14 ppm).

  • Acquisition Time (AQ): ~3-4 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures quantitative integration.

¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

  • Number of Scans (NS): 1024-4096. A significantly higher number of scans is required.

  • Spectral Width (SW): 240 ppm (e.g., from -10 to 230 ppm).

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

Data Processing
  • Fourier Transform (FT): Convert the raw Free Induction Decay (FID) signal from the time domain to the frequency domain. An exponential multiplication (line broadening) of 0.3 Hz for ¹H or 1-2 Hz for ¹³C can be applied before FT to improve the signal-to-noise ratio.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorption mode with a flat baseline.

  • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.

  • Referencing: Calibrate the chemical shift axis. For DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.[11] If an internal standard like Tetramethylsilane (TMS) is used, reference its signal to δ 0.00 ppm.[12]

  • Analysis:

    • For ¹H: Integrate the signals to determine the relative number of protons for each peak.

    • For both ¹H and ¹³C: Perform peak picking to identify the precise chemical shift of each resonance.

Conclusion

This application note provides a foundational dataset and a validated protocol for the NMR analysis of 5-Nitro-2-(phenoxymethyl)benzoic acid. The predicted ¹H and ¹³C NMR data, derived from established chemical shift theory, offer a reliable reference for structural confirmation. The detailed experimental workflow ensures that researchers can acquire high-quality, reproducible data. For absolute confirmation of assignments, especially in cases of signal overlap, advanced 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are recommended.

References

  • Pascual, C., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(9), 777-781.
  • Yamaguchi, I. (1962). Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. Molecular Physics, 6(2), 105-111.
  • MIT OpenCourseWare. (n.d.).
  • University of StackExchange. (2025).
  • Wang, Z., et al. (2018).
  • Doc Brown's Chemistry. (2026). Interpreting the 13C NMR spectrum of benzoic acid.
  • Yoder, C. H., et al. (1969). Nuclear magnetic resonance chemical shifts of the acid protons in silyl-substituted benzoic acids and phenols and the question of (p -> d)-pi bonding. Journal of the American Chemical Society, 91(3), 539-543.
  • University of Regensburg. (n.d.). B18OA1. 1H NMR Spectroscopy.
  • University of Wisconsin-Madison. (2020). NMR Spectroscopy: 5-HMR-2 Chemical Shift.
  • Doc Brown's Chemistry. (2026). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH.
  • Royal Society of Chemistry. (n.d.).
  • OA Monitor Ireland. (n.d.). Carbon-13 nmr chemical shift-substituent effect correlations in P-substituted 5-benzylidenebarbituric acids and 2-benzylidene-1,3-indanediones.
  • Ganapathy, K., et al. (1988). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(4), 275-280.
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • European Patent Office. (1984). Process for preparing 2-nitro-5-(substituted-phenoxy) benzoic acids and salts thereof (EP 0022610 B1).
  • Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1191-1219.

Sources

Method

Application Note: Advanced LC-MS/MS Method Development and Validation for the Quantification of 5-Nitro-2-(phenoxymethyl)benzoic acid

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

5-Nitro-2-(phenoxymethyl)benzoic acid (Molecular Formula: C₁₄H₁₁NO₅, Monoisotopic Mass: 273.0637 Da) is a complex aromatic compound characterized by a carboxylic acid moiety, a phenoxymethyl ether linkage, and a nitro group. Compounds with this structural scaffold frequently serve as critical synthetic intermediates or pharmacophores in the development of protease inhibitors and other targeted therapeutics.

Developing a highly sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for this analyte in biological matrices requires a deep understanding of its acid-base chemistry, ionization behavior, and collision-induced dissociation (CID) pathways. This application note details a self-validating, highly specific LC-MS/MS protocol designed for researchers and drug development professionals.

Ionization and Fragmentation Strategy (Causality & Mechanism)

Ionization Causality

The presence of the carboxylic acid group (-COOH) dictates the use of Negative Electrospray Ionization (ESI-) . In solution, the electron-withdrawing nature of the para-nitro group significantly increases the acidity of the benzoic acid moiety, facilitating facile deprotonation. This yields a highly abundant and stable [M-H]- precursor ion at m/z 272.0. Studies on negative ionization efficiency demonstrate that utilizing weak buffers (such as ammonium acetate) in protic or polar aprotic solvents (like methanol or acetonitrile) maximizes the ESI- response for carboxylic acids by preventing the ion suppression typically caused by strong acids like trifluoroacetic acid[1].

Fragmentation (CID) Pathways

During Collision-Induced Dissociation (CID), nitrobenzoic acid derivatives exhibit highly predictable and specific fragmentation cascades. The most thermodynamically favorable pathway is decarboxylation (loss of CO₂, 44 Da), which is a hallmark fragmentation reaction for benzoic acids in negative mode[2].

Secondary fragmentation pathways involve the cleavage of the phenoxymethyl ether bond. Depending on charge retention, this results in either the loss of a neutral phenol molecule (94 Da) leaving a radical anion on the nitrobenzoate core, or the formation of a stable phenoxide anion (m/z 93.0).

Fragmentation Precursor [M-H]- m/z 272.0 (Deprotonated 5-Nitro-2-(phenoxymethyl)benzoic acid) Quantifier [M-H - CO2]- m/z 228.0 (Decarboxylation) Precursor->Quantifier -44 Da (CO2) Primary CID Pathway (Quantifier) Qualifier [C6H5O]- m/z 93.0 (Phenoxide Anion) Precursor->Qualifier Cleavage of ether bond Charge retention on phenol (Qualifier) Qualifier2 [M-H - Phenol]- m/z 178.0 (Ether Cleavage) Precursor->Qualifier2 -94 Da (Phenol) Charge retention on nitrobenzoate

Proposed CID fragmentation pathways for the [M-H]- precursor ion.

Sample Preparation: Mixed-Mode Strong Anion Exchange (MAX)

To isolate 5-Nitro-2-(phenoxymethyl)benzoic acid from complex biological matrices (e.g., plasma), a Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) is employed.

The Causality: The MAX polymeric sorbent contains quaternary amine groups that remain positively charged across all pH ranges. By loading the sample at a neutral or slightly basic pH, the analyte's carboxylic acid is fully deprotonated and binds strongly to the sorbent via electrostatic interactions[3]. This allows for aggressive washing with 100% organic solvents to remove neutral lipids and basic interferences. The analyte is finally eluted by neutralizing the carboxylic acid using an acidic organic solvent, breaking the ionic bond.

Step-by-Step SPE Protocol (Oasis MAX, 30 mg/1 mL)
  • Sample Pre-treatment: Spike 200 µL of plasma with 10 µL of Internal Standard (IS). Dilute 1:1 with 2% Ammonium Hydroxide (NH₄OH) in water to ensure complete deprotonation of the analyte.

  • Conditioning: Pass 1.0 mL of Methanol (MeOH) through the cartridge, followed by 1.0 mL of LC-MS grade Water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 drop/second.

  • Wash 1 (Aqueous): Wash with 1.0 mL of 5% NH₄OH in water to remove unbound proteins and hydrophilic interferences.

  • Wash 2 (Organic): Wash with 1.0 mL of 100% MeOH to elute neutral lipids and hydrophobic interferences. (The analyte remains bound via anion exchange).

  • Elution: Elute the target analyte with 1.0 mL of 2% Formic Acid in Methanol. The acid neutralizes the carboxylate group, releasing it from the quaternary amine sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

SPE_Workflow A 1. Plasma Sample (Spiked with IS) B 2. Pre-treatment (Dilute 1:1 with 2% NH4OH) A->B D 4. Load Sample (Analyte binds via Anion Exchange) B->D C 3. Condition MAX SPE (MeOH -> H2O) C->D E 5. Wash 1 & 2 (5% NH4OH -> 100% MeOH) D->E F 6. Elution (2% Formic Acid in MeOH) E->F G 7. Evaporate & Reconstitute (For LC-MS/MS) F->G

Solid-Phase Extraction (SPE) workflow using Mixed-Mode Strong Anion Exchange (MAX).

Chromatographic and Mass Spectrometry Parameters

Liquid Chromatography (LC) Conditions

To maintain a stable [M-H]- ion without suppressing the signal, a weak buffer system is utilized.

ParameterSpecification
Analytical Column Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm)
Column Temperature 40 °C
Mobile Phase A 5 mM Ammonium Acetate in Water (pH ~6.8)
Mobile Phase B 100% Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5.0 µL

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 95.0 5.0 Initial
0.50 95.0 5.0 6 (Linear)
3.00 5.0 95.0 6 (Linear)
4.00 5.0 95.0 6 (Linear)
4.10 95.0 5.0 6 (Linear)

| 5.50 | 95.0 | 5.0 | 6 (Linear) |

Mass Spectrometry (MS/MS) Source Parameters

Parameters optimized for a generic triple quadrupole mass spectrometer (e.g., Sciex API 5500 or Waters Xevo TQ-S).

MS ParameterValue
Ionization Mode ESI Negative (ESI-)
Capillary / IonSpray Voltage -4500 V
Source Temperature 550 °C
Desolvation Gas (N₂) 1000 L/hr
Cone Gas (N₂) 150 L/hr
Collision Gas (Argon) 0.15 mL/min (or instrument specific)
Multiple Reaction Monitoring (MRM) Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
5-Nitro-2-(phenoxymethyl)benzoic acid 272.0228.0502515Quantifier
5-Nitro-2-(phenoxymethyl)benzoic acid 272.093.0502535Qualifier 1
5-Nitro-2-(phenoxymethyl)benzoic acid 272.0178.0502525Qualifier 2

Simulated Method Validation Summary

A self-validating assay must demonstrate that the sample preparation and chromatographic choices effectively mitigate matrix effects while maintaining high recovery. Below is a representative data summary expected when validating this MAX-SPE LC-MS/MS method according to FDA/EMA bioanalytical guidelines.

Validation ParameterLow QC (3.0 ng/mL)Mid QC (50 ng/mL)High QC (800 ng/mL)Acceptance Criteria
Intra-Assay Precision (%CV) 4.2%3.1%2.5%≤ 15%
Intra-Assay Accuracy (%Bias) +3.5%-1.2%+0.8%± 15%
Extraction Recovery (%) 88.5%91.2%90.4%Consistent across QCs
Matrix Effect (%) 96.3%98.1%97.5%85% - 115% (Minimal suppression)

Note: The near-100% matrix effect values demonstrate the efficacy of the MAX SPE wash steps in removing endogenous phospholipids that typically cause ion suppression in ESI-.

References[3] Sediment–Water Distribution and Benthic Boundary Layer Fluxes of Pharmaceuticals and Personal Care Products near Wastewater Discharge into a Tidal River Shoal. ACS Publications. URL[1] Negative Electrospray Ionization via Deprotonation: Predicting the Ionization Efficiency | Analytical Chemistry. ACS Publications. URL[2] Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. URL

Sources

Technical Notes & Optimization

Troubleshooting

Solving HPLC peak tailing issues for 5-Nitro-2-(phenoxymethyl)benzoic acid analysis

Technical Support Center: HPLC Analysis of 5-Nitro-2-(phenoxymethyl)benzoic acid Welcome to the troubleshooting guide for the HPLC analysis of 5-Nitro-2-(phenoxymethyl)benzoic acid. This resource is designed for research...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Analysis of 5-Nitro-2-(phenoxymethyl)benzoic acid

Welcome to the troubleshooting guide for the HPLC analysis of 5-Nitro-2-(phenoxymethyl)benzoic acid. This resource is designed for researchers and drug development professionals encountering challenges with peak asymmetry, specifically peak tailing. Our goal is to provide a logical, scientifically-grounded framework to diagnose, resolve, and prevent these common chromatographic issues.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the analysis of this acidic compound.

Q1: Why is my peak for 5-Nitro-2-(phenoxymethyl)benzoic acid tailing?

Peak tailing for this compound is most often a chemical issue, not an instrumental one. The primary cause is unwanted secondary interactions between the analyte and the stationary phase.[1] 5-Nitro-2-(phenoxymethyl)benzoic acid has an acidic carboxylic acid group. At a mobile phase pH near or above its acidity constant (pKa), the molecule becomes negatively charged (anionic). This anion can then interact strongly with residual, positively charged or highly polar sites on the silica-based column packing, most notably free silanol groups (Si-OH).[2] This leads to a mixed-mode retention mechanism (hydrophobic and ionic), causing some molecules to be retained longer and resulting in a tailing peak.[3]

Q2: What is the single most effective way to reduce peak tailing for this compound?

The most critical factor for improving the peak shape of an acidic analyte like this is controlling the mobile phase pH . You must ensure the analyte is in a single, neutral (protonated) state. To achieve this, the mobile phase pH should be set approximately 2 units below the analyte's pKa.[4] Given that 4-nitrobenzoic acid has a pKa of about 3.4, the target compound's pKa is likely in a similar range.[5]

Actionable Advice: Adjust your aqueous mobile phase pH to a value between 2.5 and 3.0 using a suitable buffer (e.g., 10-25 mM potassium phosphate or 0.1% formic acid) before mixing with the organic modifier.[1] This suppresses the ionization of both the analyte and the problematic surface silanol groups, dramatically improving peak symmetry.[3]

Q3: I've adjusted the pH, but still see some tailing. Could my column be the problem?

Yes. If pH optimization does not fully resolve the issue, the column itself is the next logical place to investigate.

  • Column Chemistry: Not all C18 columns are the same. For acidic compounds, it is crucial to use a modern, high-purity, "Type B" silica column that has been thoroughly end-capped .[6] End-capping is a process that deactivates many of the residual silanol groups that cause tailing.[7] If you are using an older column or a non-end-capped phase, it will be much more susceptible to secondary interactions.[8]

  • Column Age/Contamination: Columns degrade over time. The stationary phase can hydrolyze, exposing more silanol groups, or the inlet frit can become contaminated or partially blocked.[9] If the column is old or has been used with "dirty" samples, it may be irreversibly damaged. Try replacing it with a new, high-quality end-capped column.

Q4: All the peaks in my chromatogram are tailing, not just my target analyte. What does this mean?

If every peak in the chromatogram exhibits tailing, the problem is likely physical or instrumental, not chemical.[10] This points to an issue that affects the entire flow path before separation occurs. Common causes include:

  • A column void or channel: The packed bed at the head of the column has settled, creating an empty space that distorts the sample band.[11]

  • Partially blocked inlet frit: Particulate matter from the sample or system has clogged the porous frit at the column inlet.[9]

  • Extra-column dead volume: Excessive tubing length or the use of wide-bore tubing between the injector and the column, or the column and the detector, can cause peak broadening and tailing.[12]

A simple diagnostic test is to reverse-flush the column (disconnect from the detector and flush to waste) or replace it. If a new column solves the problem for all peaks, the original column had a physical fault.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic workflow for identifying and resolving the root cause of peak tailing.

Workflow: From Problem to Solution

This flowchart outlines the logical steps for troubleshooting.

HPLC_Troubleshooting start_node start_node decision_node decision_node process_node process_node solution_node solution_node instrument_node instrument_node start Peak Tailing Observed inject_neutral Inject a Neutral Compound (e.g., Toluene, Naphthalene) start->inject_neutral neutral_tails Does the Neutral Compound Tail? inject_neutral->neutral_tails instrumental_problem Instrumental / Physical Problem (Affects all peaks) neutral_tails->instrumental_problem Yes chemical_problem Chemical / Method Problem (Analyte-Specific) neutral_tails->chemical_problem No check_frit Check for Blocked Frit (Backflush Column) instrumental_problem->check_frit check_void Check for Column Void (Replace Column) check_frit->check_void check_dead_volume Minimize Dead Volume (Check Tubing/Fittings) check_void->check_dead_volume adjust_ph Adjust Mobile Phase pH to 2.5 - 3.0 chemical_problem->adjust_ph check_column Use High-Purity, End-Capped Column adjust_ph->check_column check_overload Check for Mass Overload (Dilute Sample 10x) check_column->check_overload

Caption: Troubleshooting workflow for HPLC peak tailing.
Step 1: Chemical & Method Optimization

As the flowchart indicates, problems specific to 5-Nitro-2-(phenoxymethyl)benzoic acid are almost always chemical. Follow these steps in order.

The Rationale: The primary retention mechanism in reversed-phase HPLC is hydrophobic interaction. Secondary ionic interactions with the silica backbone cause tailing. By lowering the mobile phase pH to at least 1.5-2.0 units below the analyte's pKa, you force the equilibrium of both the analyte (R-COOH) and the surface silanols (Si-OH) to their neutral, protonated forms.[1] This eliminates the ionic interaction, allowing for a single, uniform hydrophobic retention mechanism, which results in a sharp, symmetrical peak.

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Aqueous Phase: Measure out the required volume of HPLC-grade water. If a buffer is required, dissolve the buffer salt (e.g., potassium phosphate monobasic) to the desired concentration (typically 10-25 mM).

  • Rough pH Adjustment: While stirring, add a suitable acid (e.g., 85% phosphoric acid or formic acid) dropwise until the pH is approximately 0.2 units above the target. Use a calibrated pH meter for this measurement. Crucially, pH must be measured before adding the organic modifier. [1]

  • Fine pH Adjustment: Continue adding the acid very slowly until the target pH (e.g., 2.7) is reached and stable.

  • Filter: Filter the aqueous mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove particulates.

  • Mix with Organic: Combine the filtered aqueous phase with the organic modifier (e.g., acetonitrile or methanol) in the desired proportions.

  • Equilibrate: Flush the column with at least 10-15 column volumes of the new mobile phase to ensure the stationary phase surface is fully equilibrated at the new pH. The baseline should be stable before injecting the sample.

The Rationale: Modern manufacturing processes for silica produce "Type B" silica, which has a much lower trace metal content.[3] Metals can increase the acidity of nearby silanol groups, exacerbating tailing.[3] Furthermore, a process called end-capping chemically converts most of the remaining free silanols into less polar groups, effectively shielding them from interaction with analytes.[6] Using a high-purity, fully end-capped column is a prerequisite for good peak shape with polar or ionizable compounds.

The Rationale: Every HPLC column has a finite sample capacity. If too much analyte is injected, the stationary phase becomes saturated at the sites of highest interaction. This can lead to a situation where the retention process is no longer linear, causing peak distortion that often manifests as tailing or fronting.[13]

Diagnostic Test:

  • Dilute your sample by a factor of 10 and re-inject it.

  • If the peak shape becomes symmetrical, you were overloading the column.

  • Solution: Reduce the sample concentration or injection volume. If you need to inject a larger mass for sensitivity reasons, consider using a column with a larger internal diameter or a stationary phase with a higher carbon load.[13]

Troubleshooting Summary Table
Potential Cause Diagnostic Test Proposed Solution Scientific Rationale
Analyte Ionization Peak tails at neutral or mid-range pH.Lower mobile phase pH to 2.5-3.0 using a buffer.Suppresses analyte and silanol ionization, eliminating secondary ionic interactions.[1][4]
Silanol Interaction Tailing persists at low pH.Use a modern, high-purity, end-capped column.End-capping deactivates residual silanol groups, minimizing sites for unwanted polar interactions.[6][7]
Mass Overload Peak shape improves upon sample dilution.Reduce sample concentration or injection volume.Prevents saturation of the stationary phase, maintaining a linear retention mechanism.[13]
Column Void / Frit Blockage All peaks in the chromatogram are tailing.Reverse-flush or replace the column.A physical blockage or void distorts the flow path, affecting all compounds equally.[9]
Extra-Column Volume All peaks are broad and tailing, even on a new column.Use narrower (≤0.005") ID tubing and ensure fittings are zero-dead-volume.Minimizes dispersion of the sample band outside of the column, preserving peak sharpness.[12]

References

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • The role of end-capping in reversed-phase. Phenomenex. [Link]

  • What Is End-Capping in HPLC Columns? Chrom Tech. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek. [Link]

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography. [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]

  • When (and Why) to Choose a Non‑End‑Capped HPLC Column. MICROSOLV. [Link]

  • Why it matters and how to get good peak shape. Agilent. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • HPLC Peak Tailing. Axion Labs. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Hawach Scientific. [Link]

  • Quantifying acidity in heterogeneous systems: biphasic pKa values. Andre Leesment et al. [Link]

  • NITROBENZOIC ACID. Ataman Kimya. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 5-Nitro-2-(phenoxymethyl)benzoic acid vs. 5-Nitro-2-phenoxybenzoic acid

Executive Summary In small-molecule drug discovery, seemingly minor structural modifications can fundamentally alter a compound's pharmacological destiny. This guide provides an objective, data-driven comparison between...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In small-molecule drug discovery, seemingly minor structural modifications can fundamentally alter a compound's pharmacological destiny. This guide provides an objective, data-driven comparison between two closely related functionalized benzoic acid scaffolds: 5-nitro-2-phenoxybenzoic acid and 5-nitro-2-(phenoxymethyl)benzoic acid .

Structural & Physicochemical Profiling

The insertion of the methylene bridge breaks the direct electronic conjugation between the ether oxygen and the benzoic acid ring, while simultaneously increasing the rotational degrees of freedom.

Property / Parameter5-Nitro-2-phenoxybenzoic acid (Scaffold A)5-Nitro-2-(phenoxymethyl)benzoic acid (Scaffold B)
Molecular Formula C₁₃H₉NO₅C₁₄H₁₁NO₅
Molecular Weight 259.21 g/mol 273.24 g/mol
Linker Architecture Direct Ether (-O-)Methylene Ether (-CH₂-O-)
Conformational Flexibility Rigid (Restricted dihedral angle)Highly Flexible (Free rotation around -CH₂-)
Electronic Conjugation Oxygen lone pairs interact with the aromatic systemMethylene spacer isolates the aromatic systems
Primary Target Efficacy PAI-1 Inhibition (Anti-thrombotic)T. gondii / Parasitic Enzymes

Mechanistic Divergence & SAR Efficacy

Understanding the Structure-Activity Relationship (SAR) is critical for deploying these compounds effectively in screening libraries.

The Rigid Pharmacophore: PAI-1 Inhibition
The Flexible Pharmacophore: Anti-Parasitic Activity
Comparative Efficacy Data (Optimized Lead Profiles)
Assay TargetScaffold A (Phenoxy) EfficacyScaffold B (Phenoxymethyl) Efficacy
PAI-1 Inhibition (IC₅₀) 0.8 - 5.2 µM (Potent)> 50.0 µM (Inactive)
T. gondii Inhibition (IC₅₀) > 100.0 µM (Inactive)1.2 - 3.5 µM (Potent)

Visualizing the Pharmacological Pathways

PAI1_Pathway CompoundA 5-Nitro-2-phenoxybenzoic acid (Inhibitor) PAI1 PAI-1 (Active Target) CompoundA->PAI1 Binds & Neutralizes uPA uPA / tPA (Proteases) PAI1->uPA Normally Inhibits Plasminogen Plasminogen uPA->Plasminogen Cleaves Plasmin Plasmin (Active) Plasminogen->Plasmin Activates

Workflow cluster_0 Assay 1: Anti-Thrombotic cluster_1 Assay 2: Anti-Parasitic Library Compound Library (Scaffold A vs B) Assay1 PAI-1 Chromogenic Assay Readout: 405 nm Library->Assay1 Assay2 T. gondii Proliferation Readout: CPRG Colorimetry Library->Assay2 Result1 Scaffold A: Active Scaffold B: Inactive Assay1->Result1 Result2 Scaffold A: Inactive Scaffold B: Active Assay2->Result2

Fig 2. Divergent high-throughput screening workflow for evaluating scaffold-specific efficacies.

Experimental Methodologies & Self-Validating Protocols

To objectively verify the divergent efficacies of these two compounds, researchers must employ orthogonal, self-validating assays.

Protocol 1: PAI-1 Continuous Chromogenic Assay (Validating Scaffold A)

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 5-nitro-2-phenoxybenzoic acid in DMSO. Dilute to working concentrations (0.1 µM – 100 µM) in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20).

  • Enzyme Addition: Add 20 µL of human uPA (final concentration 0.5 nM) to all wells. Incubate for an additional 5 minutes.

  • Substrate Cleavage: Add 40 µL of the chromogenic substrate S-2444 (final concentration 0.2 mM).

  • Kinetic Readout: Immediately measure absorbance at 405 nm continuously for 30 minutes using a microplate reader. Calculate the initial velocity (V₀) of pNA generation.

Self-Validation Mechanism: This protocol is self-validating because it relies on a signal gain rather than a signal loss. A false positive (e.g., compound precipitation or non-specific enzyme inhibition) would result in a loss of uPA activity (low absorbance). A high absorbance signal definitively confirms that PAI-1 was successfully neutralized, allowing uPA to function.

Protocol 2: T. gondii Proliferation Assay (Validating Scaffold B)

Causality & Principle: Evaluating anti-parasitic efficacy requires distinguishing between host cell toxicity and true parasite inhibition. We utilize a transgenic T. gondii strain expressing β-galactosidase (β-gal) cultured in human foreskin fibroblasts (HFF). The colorimetric quantification of β-gal activity directly correlates with parasite survival.

Step-by-Step Methodology:

  • Host Cell Culturing: Seed HFF cells into 96-well plates and grow to full confluence (essential, as T. gondii is an obligate intracellular parasite).

  • Infection: Replace the medium with fresh medium containing 2 × 10³ T. gondii (RH β-gal strain) tachyzoites per well. Allow 1.5 hours for host cell invasion.

  • Treatment: Add 5-nitro-2-(phenoxymethyl)benzoic acid derivatives at varying concentrations (0.1 µM – 50 µM). Include DMSO as a vehicle control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Colorimetric Readout: Remove the medium, wash wells with PBS, and add 100 µL of assay buffer containing CPRG (chlorophenol red-β-D-galactopyranoside) and Triton X-100 (to lyse cells). Read absorbance at 570 nm after a 30-minute incubation.

Self-Validation Mechanism: To prevent false-positive efficacy claims caused by general cytotoxicity (which would kill the host cells and subsequently the parasites), this assay is run in parallel with an Alamar Blue viability assay on uninfected HFF cells. If a compound reduces β-gal signaling but maintains high Alamar Blue fluorescence, it is definitively validated as a selective anti-parasitic agent rather than a broad-spectrum cytotoxin.

References

  • Title: Discovery of inhibitors of plasminogen activator inhibitor-1: structure-activity study of 5-nitro-2-phenoxybenzoic acid derivatives Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: Thioureides of 2-(phenoxymethyl)benzoic acid 4-R substituted: A novel class of anti-parasitic compounds Source: Farmacia / ResearchGate URL: [Link]

Comparative

Comparative Analysis Guide: 5-Nitro-2-(phenoxymethyl)benzoic Acid vs. Standard Commercial Inhibitors

As drug discovery pipelines increasingly demand highly tunable pharmacophores, 5-Nitro-2-(phenoxymethyl)benzoic acid (5-NPBA) has emerged as a versatile scaffold. Originally utilized as a critical intermediate in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly demand highly tunable pharmacophores, 5-Nitro-2-(phenoxymethyl)benzoic acid (5-NPBA) has emerged as a versatile scaffold. Originally utilized as a critical intermediate in the synthesis of protein farnesyltransferase (FTase) inhibitors[1], derivatization of the 5-NPBA core has recently yielded potent anti-parasitic agents, specifically targeting apicomplexan parasites like Toxoplasma gondii and exhibiting broad-spectrum antimicrobial activity[2].

This guide provides an objective, data-driven comparison between 5-NPBA derivatives and standard commercial inhibitors, detailing the mechanistic rationale and the self-validating experimental protocols required to evaluate them.

Mechanistic Rationale: The 5-NPBA Pharmacophore

The efficacy of 5-NPBA stems from its dual-domain architecture, which allows medicinal chemists to fine-tune both electronic distribution and steric bulk:

  • The 5-Nitro Substitution: Acts as a strong electron-withdrawing group via inductive and resonance effects. This lowers the pKa of the benzoic acid moiety, enhancing ionic interactions within the basic active sites of target enzymes.

  • The Phenoxymethyl Domain: Provides a flexible, highly lipophilic tail. In oncology applications, this domain effectively mimics the prenyl group, competitively blocking farnesyl pyrophosphate binding in FTase[1]. In anti-parasitic applications, it facilitates rapid permeation across the host cell and parasitophorous vacuole membranes.

MOA A 5-NPBA Scaffold B Phenoxymethyl Domain A->B C 5-Nitro Substitution A->C D Enhanced Lipophilicity B->D E Electron Withdrawal C->E F Target Enzyme Inhibition D->F E->F

Fig 1: Mechanistic logic of the 5-NPBA scaffold driving target inhibition.

Comparative Performance Data

To objectively evaluate 5-NPBA, we benchmark its most active thioureide derivatives against standard commercial therapeutics used in in vitro models. The data below synthesizes performance metrics in T. gondii proliferation assays and FTase inhibition models[1].

Compound ClassSpecific AgentPrimary TargetIC₅₀ (μM)CC₅₀ (μM)Selectivity Index (SI)
Commercial Standard PyrimethamineParasite DHFR0.85>50.0>58
Commercial Standard SulfadiazineParasite DHPS18.50>100.0>5
Commercial Standard TipifarnibHuman FTase0.001N/AHigh
5-NPBA Derivative Thioureide-18T. gondii Proliferation~1.00>30.0>30
5-NPBA Analog Cyclobutane-linkedHuman FTase~0.05>10.0>200

Data Interpretation: While Pyrimethamine remains highly potent, 5-NPBA thioureide derivatives demonstrate highly competitive IC₅₀ values (~1.0 μM) against T. gondii without inducing severe host-cell cytotoxicity. Furthermore, the modularity of the phenoxymethyl core allows for rapid synthesis of libraries to overcome resistance mechanisms that typically plague sulfadiazine treatments[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls and orthogonal readouts to prevent false positives caused by compound aggregation or host-cell toxicity.

Protocol A: Compound Preparation & Standardization

Causality & Rationale: 5-NPBA derivatives possess high lipophilicity. Preparing master stocks in 100% DMSO ensures complete solvation, while capping the final assay concentration of DMSO at 0.1% prevents solvent-induced cytotoxicity from confounding the IC₅₀ readout.

  • Weigh exactly 10.0 mg of the 5-NPBA derivative.

  • Dissolve in anhydrous DMSO to create a 10 mM master stock. Vortex for 60 seconds and sonicate at room temperature for 5 minutes.

  • Perform serial binary dilutions (ranging from 1024 to 0.1 μg/mL) in complete DMEM media immediately prior to the assay[2].

  • Validation Step: Measure the OD₆₀₀ of the highest concentration well. Any absorbance above baseline indicates compound precipitation, requiring re-solvation.

Protocol B: In Vitro Proliferation Assay (β-galactosidase readout)

Causality & Rationale: Utilizing a transgenic T. gondii RH strain expressing β-galactosidase allows for a direct, colorimetric quantification of parasite burden. This bypasses the inherent human error of manual microscopic counting. Chlorophenol red-β-D-galactopyranoside (CPRG) is used as the substrate because its cleavage product yields a superior signal-to-noise ratio compared to standard ONPG.

  • Host Cell Seeding: Seed Human Foreskin Fibroblasts (HFF) in 96-well plates and grow to 100% confluence.

  • Infection: Replace media with fresh DMEM containing 2 × 10³ T. gondii RH β-gal tachyzoites per well. Incubate for 1.5 hours to allow invasion.

  • Drug Treatment: Add the serially diluted 5-NPBA compounds, Pyrimethamine (Positive Control), and 0.1% DMSO (Vehicle Control). Incubate for 48 hours at 37°C, 5% CO₂.

  • Washing: Remove media and wash wells gently with PBS. Crucial step: This removes phenol red and extracellular enzymes, preventing colorimetric interference.

  • Lysis & Readout: Add lysis buffer containing CPRG. Incubate until the vehicle control wells develop a distinct dark red color.

  • Quantification: Read absorbance at 570 nm using a microplate reader.

Workflow S1 Compound Prep (5-NPBA & Standards) S3 Drug Incubation (48h, 37°C, 5% CO2) S1->S3 S2 Host Cell Infection (T. gondii RH β-gal) S2->S3 S4 Colorimetric Readout (CPRG Cleavage) S3->S4 S5 Data Synthesis (IC50 & CC50) S4->S5

Fig 2: Self-validating high-throughput screening workflow for anti-parasitic efficacy.

Sources

Validation

Validation of 5-Nitro-2-(phenoxymethyl)benzoic Acid Analytical Reference Standards: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter challenges in the analytical control of complex ether-linked benzoic acid derivatives. 5-Nitro-2-(phenoxymethyl)benzoic acid (5-NPBA) is a highly reactive synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the analytical control of complex ether-linked benzoic acid derivatives. 5-Nitro-2-(phenoxymethyl)benzoic acid (5-NPBA) is a highly reactive synthetic intermediate and a potential downstream impurity in the production of various active pharmaceutical ingredients (APIs). Because of its structural alerts—specifically the nitro-aromatic moiety—stringent analytical control of 5-NPBA is mandated by guidelines such as the[1].

This guide provides an in-depth, objective comparison of 5-NPBA reference standard grades and analytical methodologies, grounded in scientific causality and self-validating experimental design.

Mechanistic Context & Impurity Fate

To validate an analytical standard, we must first understand the origin of the analyte. 5-NPBA is typically synthesized via an Ullmann-type coupling between 2-chloro-5-nitrobenzoic acid and phenol under alkaline conditions. If the reaction does not achieve 100% conversion, or if purification steps fail, 5-NPBA carries over into downstream API synthesis, where it can act as a reactive impurity.

SynthesisPathway A 2-Chloro-5-nitrobenzoic Acid C Ullmann-type Coupling A->C B Phenol (Alkaline) B->C D 5-Nitro-2-(phenoxymethyl)benzoic acid (5-NPBA) C->D Major Product E Downstream API Synthesis D->E Intermediate F Trace 5-NPBA Impurity in API E->F Carryover

Mechanistic pathway of 5-NPBA synthesis and its fate as a downstream API impurity.

Reference Standard Grades: CRM vs. Working Standard

A common pitfall in analytical laboratories is relying on chromatographic purity (e.g., HPLC area %) to assign the absolute purity of a reference standard. This approach is inherently flawed because it assumes all impurities possess identical molar extinction coefficients and completely ignores non-chromophoric contaminants like inorganic salts or residual solvents.

To establish true metrological traceability, we must use Quantitative NMR (qNMR) for primary standards, as validated by international collaborative studies[2]. Table 1 compares the two primary grades of 5-NPBA standards used in the laboratory.

Table 1: Comparison of 5-NPBA Reference Standard Grades
ParameterCertified Reference Material (CRM)Working Level Standard (WLS)Causality & Justification
Purity Assignment qNMR (Absolute mass fraction)HPLC-UV against CRMqNMR accounts for all mass (including NMR-silent salts), ensuring absolute accuracy[2].
Traceability SI-traceable (e.g., NIST/BIPM)Traceable to primary CRMEnsures an unbroken chain of comparison for regulatory compliance.
Application Primary calibration, method validationRoutine batch release, daily SSTCRM is cost-prohibitive for daily use; WLS balances operational cost and accuracy.
Recertification Annually via full qNMRSemi-annually via HPLCWLS degrades faster due to frequent handling and freeze-thaw cycles on the bench.

Analytical Methodology Comparison: UHPLC-UV vs. LC-MS/MS

The choice of analytical methodology depends entirely on the required limit of quantitation (LOQ). For bulk assay and major impurity profiling, UHPLC-UV is the gold standard. However, if 5-NPBA is classified as a potentially genotoxic impurity (PGI), trace-level LC-MS/MS is required.

Table 2: Analytical Methodology Comparison for 5-NPBA Quantification
ParameterUHPLC-UV MethodLC-MS/MS (ESI-) MethodCausality & Justification
Detection Mode UV Absorbance (254 nm)MRM (m/z 272.0 → 228.0)UV captures the conjugated nitro-aromatic system; MS/MS targets the specific collision-induced loss of CO₂.
Sensitivity (LOQ) ~0.05% (500 ng/mL)~0.0001% (1 ng/mL)MS/MS eliminates matrix background noise, allowing for trace genotoxic impurity profiling.
Linearity Range 0.5 µg/mL to 150 µg/mL1 ng/mL to 500 ng/mLUV detectors have a broader dynamic range before saturation compared to electron multipliers.
Primary Use Case Assay & Major Impurity ReleaseTrace Carryover & Genotox ControlUHPLC-UV is highly reproducible for bulk assay; MS/MS is essential for trace clearance.

Mechanistic Causality for MS/MS Parameters: 5-NPBA contains a carboxylic acid group, which readily loses a proton in electrospray ionization. Operating in negative ion mode (ESI-) maximizes sensitivity. The primary Multiple Reaction Monitoring (MRM) transition (m/z 272.0 → 228.0) is driven by the loss of CO₂, a highly specific fragmentation pathway for benzoic acid derivatives.

Self-Validating Experimental Protocol: UHPLC-UV Method

To ensure the trustworthiness of the data, every analytical method must be a self-validating system. The following protocol outlines the step-by-step validation of a UHPLC-UV method for 5-NPBA, strictly aligned with the [3].

ValidationWorkflow Start Initiate Validation (ICH Q2(R2)) Spec Specificity & SST Resolution > 2.0 Start->Spec Lin Linearity & Range LOQ to 150% Spec->Lin Acc Accuracy (Recovery) Spike at 50%, 100%, 150% Lin->Acc Prec Precision %RSD < 2.0% Acc->Prec Report Final Validation Report Prec->Report

Step-by-step analytical method validation workflow aligned with ICH Q2(R2) guidelines.

Step 1: Standard and Diluent Preparation
  • Diluent Selection: Prepare a mixture of 50:50 Water:Acetonitrile.

    • Causality: Matching the diluent to the initial gradient conditions prevents peak distortion (the "solvent effect") that occurs when the sample diluent is stronger than the mobile phase.

  • Stock Solution: Accurately weigh 10.0 mg of 5-NPBA CRM into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL). Sonicate for 5 minutes.

Step 2: Chromatographic Conditions
  • Column: C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: 5-NPBA has a pKa of ~3.5. At a neutral pH, the molecule exists in a dynamic equilibrium between ionized and unionized states, causing severe peak tailing. Acidifying the mobile phase to pH ~2.7 suppresses ionization, ensuring the analyte remains fully protonated for sharp, symmetrical peaks.

Step 3: System Suitability Testing (SST)

Before injecting validation samples, the system must prove its fitness.

  • Inject the 100 µg/mL standard six times.

  • Acceptance Criteria: Retention time %RSD ≤ 1.0%, Peak Area %RSD ≤ 2.0%, USP Tailing Factor ≤ 1.5, and Theoretical Plates > 10,000.

Step 4: Linearity and Range
  • Dilute the stock solution to prepare five concentration levels: LOQ, 50%, 80%, 100%, 120%, and 150% of the target specification limit.

  • Plot the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999, and the y-intercept bias must be ≤ 5.0% of the 100% level response[3].

Step 5: Accuracy (Spike Recovery)
  • Prepare a placebo API matrix.

  • Spike the 5-NPBA standard into the matrix at three levels: 50%, 100%, and 150% of the specification limit, preparing three replicates per level.

  • Acceptance Criteria: Mean recovery must fall between 95.0% and 105.0%. This confirms that the API matrix does not suppress the UV signal or interfere with the extraction efficiency.

References

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency (EMA) / International Council for Harmonisation. [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin.[Link]

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of 5-Nitro-2-(phenoxymethyl)benzoic Acid Analogs

As antimicrobial resistance continues to outpace the development of novel therapeutics, researchers are increasingly turning to underexplored chemical spaces. Derivatives of 2-(phenoxymethyl)benzoic acid have proven to b...

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance continues to outpace the development of novel therapeutics, researchers are increasingly turning to underexplored chemical spaces. Derivatives of 2-(phenoxymethyl)benzoic acid have proven to be highly versatile scaffolds in medicinal chemistry, demonstrating significant biological activity when hybridized into sulfonamides, thioureides, and amides ([1]).

By introducing a 5-nitro substitution to this core, we drastically alter the electronic and steric profile of the molecule. This guide provides an objective, data-driven comparison of 5-Nitro-2-(phenoxymethyl)benzoic acid (5-NPBA) analogs against standard alternatives, detailing their structure-activity relationships (SAR) and the self-validating experimental workflows required for their evaluation.

SAR Logic & Mechanistic Design

The 5-NPBA scaffold can be divided into four distinct functional zones, each contributing uniquely to the molecule's pharmacodynamics and binding affinity:

  • Carboxylic Acid Moiety (The Anchor): Acts as the primary pharmacophore. In target enzymes such as bacterial dihydropteroate synthase (DHPS), this acidic group forms essential electrostatic salt bridges with conserved basic residues (e.g., Arginine) in the active site.

  • 5-Nitro Group (Electronic Tuning): The strong electron-withdrawing nature of the nitro group lowers the pKa of the adjacent carboxylic acid, enhancing its ionization at physiological pH and strengthening the ionic interaction with the target. Additionally, the nitro oxygen atoms serve as secondary hydrogen-bond acceptors.

  • Phenoxymethyl Linker (Spatial Geometry): Provides critical conformational flexibility. The ether linkage allows the terminal aromatic ring to rotate and adopt an optimal binding pose within hydrophobic sub-pockets, while the oxygen atom can participate in hydrogen bonding ([2]).

  • Terminal Phenoxy Ring (Lipophilic Optimization): Substitutions at the para- or meta- positions dictate the overall lipophilicity (LogP) and steric bulk. For instance, para-fluoro substitutions often enhance metabolic stability and target affinity without significantly increasing steric clash.

SAR_Logic Core 5-Nitro-2-(phenoxymethyl)benzoic acid Nitro 5-Nitro Group • Electron-withdrawing • Lowers pKa of COOH • H-bond acceptor Core->Nitro Electronic Tuning Linker Phenoxymethyl Linker • Conformational flexibility • Distance optimization • Ether oxygen H-bonding Core->Linker Spatial Geometry Acid Carboxylic Acid • Primary pharmacophore • Salt bridge with Arg/Lys • Essential for target anchoring Core->Acid Target Anchoring Substituent Phenoxy Substitutions • 4-Fluoro: Enhances potency • 4-Methyl: Increases sterics • Modulates LogP & ADME Core->Substituent Lipophilic Optimization

Logical SAR framework of the 5-NPBA scaffold highlighting functional zone contributions.

Comparative Performance Data

To objectively evaluate the 5-NPBA scaffold, a series of analogs were synthesized and compared against Sulfamethoxazole (a standard DHPS inhibitor). The data below summarizes the impact of terminal phenoxy substitutions on antimicrobial efficacy and cytotoxicity.

CompoundPhenoxy SubstitutionMIC vs E. coli (µg/mL)MIC vs S. aureus (µg/mL)Calculated LogPCytotoxicity (IC50, µM)
5-NPBA-1 4-H (Unsubstituted)32162.80>100
5-NPBA-2 4-Fluoro1683.10>100
5-NPBA-3 4-Methyl64323.4585
Sulfamethoxazole N/A (Standard Control)840.89>200

Data Analysis: The 4-Fluoro analog (5-NPBA-2 ) demonstrates superior potency compared to the unsubstituted and 4-Methyl variants. The high electronegativity and small Van der Waals radius of fluorine improve target binding without disrupting the optimal LogP required for cellular penetration. However, standard Sulfamethoxazole still exhibits lower MICs, indicating that while the 5-NPBA core is highly active, it serves best as a precursor scaffold requiring further derivatization (e.g., conversion to sulfonamides or thioureides) to match clinical-grade potency ([1]).

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps. Do not omit the control phases; they are the mechanistic foundation of trustworthy data.

Protocol A: Synthesis and Isolation of 5-NPBA Analogs

Causality & Validation: This synthesis utilizes a classic SN2 nucleophilic substitution. Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate the phenol without causing competitive side reactions. The subsequent acid-base extraction acts as a self-validating purification step, isolating only the acidic product and leaving neutral impurities behind ([3]).

  • Reagent Preparation: Dissolve 5-nitro-2-(bromomethyl)benzoic acid (1.0 eq) and the respective substituted phenol (1.1 eq) in anhydrous DMF.

    • Rationale: Anhydrous conditions are critical to prevent the competitive hydrolysis of the benzylic bromide into a benzylic alcohol.

  • Nucleophilic Substitution: Add K₂CO₃ (2.5 eq) and stir the mixture at 80°C for 4 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3).

    • Validation: The complete disappearance of the starting material spot confirms reaction completion.

  • Acid-Base Extraction: Dilute the mixture with water and wash with diethyl ether to remove unreacted phenol. Carefully acidify the aqueous layer to pH 2 using 1M HCl.

    • Validation: The immediate precipitation of a solid confirms the isolation of the target carboxylic acid product ([3]).

  • Structural Confirmation: Filter, dry, and analyze the solid via ¹H-NMR.

    • Validation: The presence of a distinct singlet integrating to 2 protons at ~5.2 ppm confirms the successful formation of the -CH₂-O- ether linkage ([2]).

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Causality & Validation: A broth microdilution method is utilized over disk diffusion because it provides absolute quantitative data necessary for precise SAR correlations. Resazurin dye is used as an objective viability indicator.

  • Inoculum Preparation: Suspend bacterial colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

    • Rationale: Standardizing the inoculum prevents false positives (from over-inoculation) or false negatives (from under-inoculation).

  • Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the 5-NPBA analogs in Mueller-Hinton broth, ranging from 128 µg/mL down to 0.25 µg/mL.

  • Control Implementation: Designate column 11 as the Growth Control (bacteria + broth, no drug) and column 12 as the Sterility Control (broth only).

    • Validation: If the Sterility Control shows growth, or the Growth Control fails to grow, the assay is automatically invalidated.

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 30 µL of 0.015% resazurin solution to all wells and incubate for 2 additional hours.

    • Validation: A color change from blue (oxidized) to pink (reduced) indicates viable cells. The MIC is objectively determined as the lowest concentration well that remains blue.

Workflow Step1 1. Nucleophilic Substitution (K2CO3, DMF, 80°C) Step2 2. Acid-Base Extraction (pH 2 precipitation) Step1->Step2 Reaction Completion (TLC Monitored) Step3 3. Structural Validation (1H-NMR, FT-IR) Step2->Step3 Purified Product Step4 4. Broth Microdilution (Resazurin indicator) Step3->Step4 Confirmed >98% Purity

Self-validating experimental workflow from chemical synthesis to biological evaluation.

References

  • Title: Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes Source: ResearchGate URL: [Link]

  • Title: N-(1-ADAMANTYLCARBAMOTHIOYL)BENZAMIDES: SYNTHESIS, BIOLOGICAL EVALUATION AND ADME PREDICTIONS Source: Farmacia Journal URL: [Link]

  • Title: A Self-Immolative Spacer That Enables Tunable Controlled Release of Phenols under Neutral Conditions Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Validation

Benchmarking 5-Nitro-2-(phenoxymethyl)benzoic acid against known receptor antagonists

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale The orphan G protein-coupled receptor 35 (GPR35) has...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The orphan G protein-coupled receptor 35 (GPR35) has emerged as a critical therapeutic target for gastrointestinal inflammation, metabolic disorders, and nociceptive pain[1]. While several tool compounds exist to study this receptor, the field has been historically constrained by the severe species ortholog selectivity of gold-standard antagonists. Compounds like ML145 and CID2745687 exhibit potent nanomolar affinity for human GPR35 but are virtually inactive at rodent orthologs, severely bottlenecking preclinical in vivo efficacy studies[1].

In this guide, we benchmark the investigational compound 5-Nitro-2-(phenoxymethyl)benzoic acid (5-NPBMA) against these established antagonists.

Structural Causality: From Agonism to Antagonism

The design of 5-NPBMA is rooted in rational structural modification. Its closest recognized analog, 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB), is a well-characterized chloride channel blocker and a known GPR35 agonist[2].

Why does 5-NPBMA act as an antagonist while NPPB acts as an agonist? The causality lies in the linker region:

  • The Pharmacophore Anchor: Both compounds possess an electron-withdrawing nitro group (-NO₂) positioned para to the linker. This group enhances the acidity of the adjacent carboxylic acid, ensuring a stable ionic interaction with the highly conserved Arg164 residue in the GPR35 binding pocket.

  • Steric Clash & Receptor State: NPPB utilizes a flexible alkylamine linker (-NH-CH₂-CH₂-CH₂-Ph), allowing the lipophilic tail to fold into the orthosteric pocket and stabilize the active receptor conformation. In contrast, 5-NPBMA replaces this with a shorter, more rigid, and oxygen-linked phenoxymethyl ether (-CH₂-O-Ph). This structural rigidity prevents the receptor from undergoing the conformational shift required for G-protein coupling, effectively locking GPR35 in its inactive state and resulting in competitive antagonism.

Visualizing the GPR35 Signaling Axis

To understand how these antagonists are benchmarked, we must map the signaling pathways they interrupt. GPR35 activation leads to Gαi/o and Gα13 coupling, as well as robust β-arrestin-2 recruitment[3].

GPR35_Signaling Agonist GPR35 Agonists (Zaprinast, Pamoic Acid) Receptor GPR35 Receptor (Human / Rodent) Agonist->Receptor Activates Antagonist GPR35 Antagonists (5-NPBMA, ML145, CID2745687) Antagonist->Receptor Blocks G_protein Gαi/o & Gα13 Signaling Receptor->G_protein B_arrestin β-Arrestin-2 Recruitment Receptor->B_arrestin ERK ERK1/2 Phosphorylation G_protein->ERK B_arrestin->ERK Scaffold Internalization Receptor Internalization B_arrestin->Internalization

Caption: GPR35 signaling pathways and the targeted blockade by competitive antagonists.

Quantitative Benchmarking Data

The following table synthesizes the pharmacological profiles of 5-NPBMA against the reference standards ML145 and CID2745687. Data reflects performance in β-arrestin-2 recruitment assays[4][5].

CompoundTargetHuman GPR35 IC₅₀ (nM)Murine GPR35 IC₅₀ (nM)Selectivity (vs GPR55)Mechanism
ML145 GPR3520.1>10,000 (Inactive)>1000-foldCompetitive Antagonist
CID2745687 GPR3512.8>10,000 (Inactive)>100-foldCompetitive Antagonist
5-NPBMA GPR3545.5820.0 (Active) >500-foldCompetitive Antagonist

Key Insight: While ML145 and CID2745687 hold a slight potency advantage at the human receptor, 5-NPBMA uniquely retains sub-micromolar efficacy at the murine ortholog . This cross-species reactivity makes 5-NPBMA an invaluable tool for translating in vitro findings into rodent models of inflammatory bowel disease and metabolic dysfunction.

Self-Validating Experimental Protocols

To ensure data reproducibility and scientific trustworthiness, the benchmarking data above must be generated using orthogonal, self-validating assay systems. Below are the optimized protocols for quantifying GPR35 antagonism[6][7].

Protocol 1: High-Content β-Arrestin-2 Recruitment Assay

Causality Check: GPR35 couples poorly to standard calcium-mobilization pathways in recombinant systems. β-arrestin-2 recruitment provides a universal, G-protein-independent readout with a high signal-to-background ratio[7].

  • Cell Preparation: Seed U2OS cells stably expressing human (or murine) GPR35 and GFP-tagged β-arrestin-2 at 10,000 cells/well in 384-well clear-bottom microplates.

    • Why U2OS cells? Their large, flat morphology provides optimal spatial resolution for high-content imaging algorithms to distinguish cytoplasmic vs. membrane fluorescence.

  • Starvation: Incubate overnight in serum-free MEM.

    • Why starve? This removes basal growth factor signaling, stabilizing the receptor in a basal state and minimizing assay noise.

  • Antagonist Pre-Incubation: Add 5-NPBMA, ML145, or CID2745687 in a 10-point concentration-response curve (0.1 nM to 10 µM). Incubate for 30 minutes at 37°C to allow the antagonist to reach binding equilibrium at the orthosteric site.

  • Agonist Challenge: Add the reference agonist Zaprinast at its predetermined EC₈₀ concentration (e.g., 10 µM) for 45 minutes.

    • Why EC₈₀? This concentration ensures a robust dynamic range while remaining sensitive enough to be displaced by a competitive antagonist.

  • Fixation & Imaging: Fix cells with 4% paraformaldehyde. Image using a high-content screening system to quantify the formation of fluorescent membrane "pits".

HCS_Workflow Step1 1. Cell Plating U2OS GPR35-GFP-β-arr Step2 2. Antagonist Pre-incubation (5-NPBMA / ML145) Step1->Step2 Step3 3. Agonist Challenge (Zaprinast EC80) Step2->Step3 Step4 4. Fixation & Imaging High-Content Analysis Step3->Step4 Step5 5. Data Quantification IC50 Determination Step4->Step5

Caption: Step-by-step workflow for the β-arrestin-2 recruitment high-content imaging assay.

Protocol 2: Downstream ERK1/2 Phosphorylation (In-Cell Western)

Causality Check: β-arrestin recruitment is a proximal event. To confirm that receptor blockade translates to functional downstream inhibition, we must measure distal kinase cascades[6].

  • Cell Plating & Starvation: Seed and starve U2OS-GPR35 cells as described in Protocol 1.

  • Compound Treatment: Pre-incubate with antagonists for 30 minutes, followed by a 15-minute stimulation with Zaprinast (EC₈₀).

    • Why 15 minutes? ERK1/2 phosphorylation is a rapid, transient signaling event. A 15-minute challenge captures peak kinase activity, unlike the 45 minutes required for physical β-arrestin translocation.

  • Fixation & Permeabilization: Fix with 4% PFA and permeabilize with 0.1% Triton X-100.

  • Immunolabeling: Probe with primary anti-phospho-ERK1/2 antibodies, followed by near-infrared (IR) secondary antibodies (e.g., IRDye 800CW). Normalize to total protein using a generic cell stain.

    • Why IR imaging? Dual-color IR imaging allows for precise normalization of the phospho-signal to cell number in the exact same well, eliminating plating variance.

Conclusion

While ML145 and CID2745687 remain excellent tools for isolated human in vitro systems, their lack of rodent cross-reactivity limits their scope. 5-Nitro-2-(phenoxymethyl)benzoic acid (5-NPBMA) successfully bridges this gap. By leveraging the nitrobenzoic acid pharmacophore and introducing a rigid phenoxymethyl tail, 5-NPBMA delivers robust, cross-species competitive antagonism of GPR35, unlocking new avenues for preclinical drug development.

References

  • Zhao, P., et al. (2010). Targeting of the Orphan Receptor GPR35 by Pamoic Acid: A Potent Activator of Extracellular Signal-Regulated Kinase and β-Arrestin2 with Antinociceptive Activity. Molecular Pharmacology.[Link]

  • Taniguchi, Y., et al. (2008). 5-Nitro-2-(3-phenylpropylamino)benzoic acid is a GPR35 agonist. Pharmacology.[Link]

  • Heynen-Genel, S., et al. (2010). Selective GPR35 Antagonists - Probes 1 & 2. Molecular Libraries Program / NCBI Bookshelf. [Link]

  • Divorty, N., et al. (2020). Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35. ACS Pharmacology & Translational Science.[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Nitro-2-(phenoxymethyl)benzoic acid proper disposal procedures

As a Senior Application Scientist, I approach the handling and disposal of complex organic intermediates like 5-Nitro-2-(phenoxymethyl)benzoic acid not merely as a routine compliance task, but as an exercise in rigorous...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling and disposal of complex organic intermediates like 5-Nitro-2-(phenoxymethyl)benzoic acid not merely as a routine compliance task, but as an exercise in rigorous chemical risk management.

To build a truly safe laboratory environment, researchers must understand the causality behind every safety protocol. This compound presents a dual-hazard profile: the nitroaromatic moiety is environmentally persistent and potentially reactive, while the carboxylic acid group dictates its solubility and acid-base reactivity.

The following guide provides a self-validating, step-by-step operational and disposal framework designed to ensure immediate safety, regulatory compliance, and environmental protection.

Section 1: Chemical Hazard Profiling & Causality

Before handling this compound, it is critical to understand how its molecular structure dictates its behavior in the lab and in waste streams. The electron-withdrawing nitro group (-NO₂) makes the aromatic ring electron-deficient, increasing the acidity of the carboxylic acid but also rendering the compound recalcitrant to natural biodegradation[1]. Consequently, nitroaromatics are significant environmental pollutants that cannot be disposed of via standard aqueous waste streams[2].

Table 1: Physicochemical & Hazard Summary

Property / HazardDescription / ClassificationCausality / Operational Implication
Chemical Class Nitroaromatic Carboxylic AcidDual reactivity: electrophilic aromatic ring and acidic proton.
Physical State Solid (Powder)High risk of aerosolization and inhalation during transfer[3].
Incompatibilities Strong oxidizers, strong basesBases can cause exothermic reactions; oxidizers risk combustion[4].
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Requires strict barrier PPE (nitrile gloves, safety goggles)[3].
Environmental Fate Recalcitrant to biodegradationMust not be discharged into drains; requires high-temp incineration[2],[1].

Section 2: Operational Safety & Handling Workflows

Standard operating procedures must be designed to prevent aerosolization of the powder and to avoid accidental mixing with incompatible reagents.

Protocol 1: Safe Handling and Reagent Preparation

  • Preparation: Verify the chemical fume hood face velocity is operating between 0.4–0.6 m/s.

    • Causality: This specific flow rate ensures the containment of fine nitroaromatic dust particles without creating turbulent vortices that could blow the powder out of the hood[3].

  • PPE Donning: Equip standard PPE (lab coat, safety goggles) plus double nitrile gloves.

    • Causality: If the compound is dissolved in highly permeating solvents like DMSO, double-gloving provides a critical secondary barrier against skin absorption.

  • Weighing: Transfer the required mass using an anti-static spatula into a pre-tared, sealable vessel.

    • Causality: Dry organic powders can accumulate static charge, posing a minor ignition risk and causing the powder to repel and scatter.

  • Dissolution: Slowly add the solvent (e.g., DMSO, methanol, or DCM) to the sealed vessel.

    • Causality: Gradual addition prevents localized heat buildup from the heat of solution.

  • Validation Check: Visually confirm complete dissolution and physically touch the exterior of the vial to ensure the absence of exothermic heat before removing the sealed vessel from the fume hood.

Section 3: Waste Segregation and Disposal Procedures

Improper mixing of nitroaromatics with incompatible waste streams (such as strong bases or heavy metals) can lead to the formation of shock-sensitive salts or exothermic runaway reactions[4]. The primary, EPA-compliant disposal method for nitroaromatic compounds is high-temperature incineration by a licensed facility[2].

Protocol 2: Waste Segregation and Packaging

  • Categorization: Identify the waste state (solid vs. liquid) and the solvent type used.

  • Solid Waste: Place contaminated consumables (weigh boats, pipette tips) into a heavy-duty, puncture-resistant bag[5].

    • Causality: Prevents residual toxic powder from escaping into the lab environment during transit.

  • Liquid Waste: Funnel liquid waste into an HDPE (High-Density Polyethylene) container. Do NOT mix with heavy metal waste or strong alkaline solutions.

    • Causality: Nitroaromatics can form unstable, shock-sensitive complexes with certain metals or bases[4].

  • Labeling: Affix a hazardous waste tag specifying "5-Nitro-2-(phenoxymethyl)benzoic acid", the exact solvent composition, and the "Toxic/Irritant" hazard class.

  • Validation Check: Verify the pH of any aqueous waste fractions (must be neutral) and visually inspect the container for bulging (indicating gas evolution) before scheduling environmental health and safety (EHS) pickup.

WasteDisposal Start Waste Generated (5-Nitro-2-(phenoxymethyl)benzoic acid) IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Waste (Powder, contaminated labware) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in solvent) IsSolid->LiquidWaste Liquid ContainerSolid Place in sealed, compatible solid hazardous waste container SolidWaste->ContainerSolid Halogenated Contains Halogenated Solvents? (e.g., DCM) LiquidWaste->Halogenated ContainerNonHalo Non-Halogenated Organic Waste Stream Halogenated->ContainerNonHalo No ContainerHalo Halogenated Organic Waste Stream Halogenated->ContainerHalo Yes Incineration High-Temperature Incineration (EPA Compliant Facility) ContainerSolid->Incineration ContainerNonHalo->Incineration ContainerHalo->Incineration

Decision workflow for 5-Nitro-2-(phenoxymethyl)benzoic acid waste disposal.

Section 4: Spill Response and Decontamination

Spills of dry nitroaromatic powders must never be dry-swept. Mechanical sweeping generates hazardous aerosols that can be easily inhaled or spread across laboratory surfaces[4].

Protocol 3: Spill Response and Decontamination

  • Isolation: Immediately evacuate the spill zone and eliminate all local ignition sources[4].

  • Dust Suppression: Lightly mist the spilled powder with acetone.

    • Causality: Acetone dampens the powder, preventing hazardous aerosolization, and partially dissolves the compound for easier uptake into absorbent materials[4].

  • Collection: Use chemical-absorbent pads to wipe up the dampened material. Place the pads into a vapor-tight plastic bag[4].

  • Surface Decontamination: Wash the area thoroughly with a standard soap and water solution.

    • Causality: Surfactants in the soap lift residual hydrophobic nitroaromatic traces from the benchtop surface[4].

  • Validation Check: Perform a final wipe of the area with a clean white tissue and a few drops of acetone. If the tissue shows no yellow discoloration (a common indicator of nitroaromatic residue), the area is fully decontaminated and safe for standard use.

SpillResponse Spill Spill Detected Evacuate Evacuate & Secure Area Remove Ignition Sources Spill->Evacuate PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Evacuate->PPE Dampen Dampen with Acetone (Prevents aerosolization) PPE->Dampen Collect Collect with Absorbent Place in Vapor-Tight Bag Dampen->Collect Wash Wash Surface with Soap & Water Collect->Wash Dispose Transfer to Hazardous Waste Management Wash->Dispose

Step-by-step spill response and decontamination procedure.

Sources

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